molecular formula C6H10O3 B1678408 D-Pantolactone CAS No. 599-04-2

D-Pantolactone

Cat. No.: B1678408
CAS No.: 599-04-2
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-BYPYZUCNSA-N
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Description

(R)-pantolactone is a butan-4-olide that is dihydrofuran-2(3H)-one substituted by a hydroxy group at position 3 and two methyl groups at position 4 (the R-stereoisomer). It has a role as a Saccharomyces cerevisiae metabolite. It is functionally related to a (R)-pantoic acid.
Pantolactone has been reported in Nicotiana tabacum with data available.
(R)-pantolactone is a metabolite found in or produced by Saccharomyces cerevisiae.
degradation product of pantothenic acid in liver;  RN given refers to (+-)-isomer;  structure

Properties

IUPAC Name

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHXTVXHNVDKA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90881249
Record name D-Pantolactone
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Molecular Weight

130.14 g/mol
Source PubChem
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CAS No.

599-04-2
Record name D-Pantolactone
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Record name Pantolactone
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Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)-
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Record name α-hydroxy-β,β-dimethyl-γ-butyrolactone
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Record name Pantolactone
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Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Pantolactone: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

(R)-(-)-Pantolactone , a chiral molecule of significant interest, serves as a cornerstone in various scientific and industrial applications, most notably in the synthesis of pantothenic acid (Vitamin B5) and as a versatile chiral building block in the development of novel pharmaceuticals. This guide offers a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its critical role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Core Identification and Chemical Identity

(R)-(-)-Pantolactone, systematically known as (3R)-3-hydroxy-4,4-dimethyloxolan-2-one, is the dextrorotatory enantiomer of pantolactone.[1] Its unique stereochemistry is pivotal to its biological activity and its utility as a chiral precursor in asymmetric synthesis.

Identifier Value Source
CAS Number 599-04-2[1][2][3][4]
Molecular Formula C₆H₁₀O₃[1][2][5]
Molecular Weight 130.14 g/mol [1][2]
IUPAC Name (3R)-3-hydroxy-4,4-dimethyloxolan-2-one[1]
Synonyms D-(-)-Pantolactone, (R)-Pantoyl lactone, (R)-(-)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone[1][2]
InChI InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1[1][5]
InChIKey SERHXTVXHNVDKA-BYPYZUCNSA-N[1][5]
SMILES CC1(COC(=O)[C@@H]1O)C[1][5]
Physicochemical Properties

The physical and chemical characteristics of (R)-(-)-Pantolactone are crucial for its handling, formulation, and reaction optimization. It typically appears as a white solid and is soluble in water and various organic solvents.[6]

Property Value Source
Appearance White solid[7]
Melting Point 91-92 °C[2][7][8]
Boiling Point 120-122 °C at 15 mmHg[2][7]
Optical Rotation [α]²⁰/D ~ -51° (c=2 in H₂O)[7]
Solubility Soluble in water[6][8]
Flash Point ~99 °C (estimated)[8]

Synthesis and Chiral Resolution

The production of enantiomerically pure (R)-(-)-Pantolactone is a key challenge and an area of active research. The primary strategies involve asymmetric synthesis and the resolution of a racemic mixture of pantolactone.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. One notable approach involves the direct asymmetric catalysis of glyoxylate and isobutyraldehyde using small organocatalyst molecules.[9] This method is advantageous due to its step-economy, use of commercially available starting materials, and avoidance of toxic reagents.[9]

Asymmetric_Synthesis Glyoxylate Glyoxylate Organocatalyst Organocatalyst Glyoxylate->Organocatalyst Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Organocatalyst Intermediate Chiral Intermediate Organocatalyst->Intermediate Asymmetric Aldol Reaction R_Pantolactone (R)-(-)-Pantolactone Intermediate->R_Pantolactone Lactonization

Caption: Asymmetric synthesis of (R)-(-)-Pantolactone.

Biocatalytic Kinetic Resolution

Kinetic resolution of a racemic mixture of DL-pantolactone is a widely employed industrial method. This process utilizes enzymes that selectively act on one enantiomer. For instance, a recombinant D-lactonase can be used to selectively hydrolyze D-(+)-pantolactone from a racemic mixture, leaving the desired L-(-)-pantolactone (which corresponds to the (R)-enantiomer) unreacted.[10]

  • Preparation of Racemic Pantolactone Solution: Prepare a solution of DL-pantolactone in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Enzyme Addition: Introduce the D-lactonase enzyme (either purified or as whole-cell biocatalyst) to the solution.

  • Incubation: Maintain the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by measuring the decrease in the concentration of the D-(+)-enantiomer using chiral HPLC.

  • Work-up: Once the desired conversion is achieved, quench the reaction (e.g., by pH adjustment or heat inactivation of the enzyme).

  • Extraction and Purification: Extract the unreacted (R)-(-)-Pantolactone using an organic solvent (e.g., ethyl acetate) and purify by crystallization or chromatography.

Kinetic_Resolution DL_Pantolactone DL-Pantolactone (Racemic Mixture) D_Lactonase D-Lactonase DL_Pantolactone->D_Lactonase R_Pantolactone (R)-(-)-Pantolactone (Unreacted) D_Lactonase->R_Pantolactone Selective Hydrolysis D_Pantoic_Acid D-Pantoic Acid (Hydrolyzed) D_Lactonase->D_Pantoic_Acid

Caption: Biocatalytic kinetic resolution of DL-Pantolactone.

Applications in Drug Development and Beyond

(R)-(-)-Pantolactone's significance in the pharmaceutical industry primarily stems from its role as a key intermediate in the synthesis of Vitamin B5 and Coenzyme A.[9][11] It also serves as a valuable chiral auxiliary and starting material for the synthesis of other complex molecules.

Synthesis of Pantothenic Acid (Vitamin B5)

(R)-(-)-Pantolactone is a direct precursor to the biologically active form of pantothenic acid. The synthesis involves the condensation of (R)-(-)-Pantolactone with β-alanine.

Vitamin_B5_Synthesis R_Pantolactone (R)-(-)-Pantolactone Pantothenic_Acid Pantothenic Acid (Vitamin B5) R_Pantolactone->Pantothenic_Acid Beta_Alanine β-Alanine Beta_Alanine->Pantothenic_Acid Condensation

Caption: Synthesis of Pantothenic Acid from (R)-(-)-Pantolactone.

Chiral Building Block in Drug Synthesis

The inherent chirality of (R)-(-)-Pantolactone makes it an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals.[7] Its lactone ring can be opened to reveal a diol functionality, which can be further modified to construct complex molecular architectures. For instance, derivatives of D-(-)-pantolactone have been designed and synthesized as novel inhibitors of fatty acid synthase (FAS), a potential target for the treatment of obesity.[12]

Other Applications

Beyond pharmaceuticals, (R)-(-)-Pantolactone finds applications in:

  • Cosmetics: Due to its moisturizing properties, it is incorporated into skincare products to improve skin hydration and texture.[7]

  • Food Industry: It is used as a flavoring agent.[7]

Conclusion

(R)-(-)-Pantolactone is a molecule of high strategic importance in both academic research and industrial manufacturing. Its well-defined stereochemistry and versatile reactivity make it an indispensable chiral building block for the synthesis of a wide array of valuable compounds, from essential vitamins to novel therapeutic agents. The ongoing development of more efficient and sustainable synthetic routes to enantiomerically pure (R)-(-)-Pantolactone will undoubtedly continue to expand its applications in drug discovery and development.

References

  • Molecularinfo.com. (n.d.). C6H10O3 | cas number 79-50-5 | DL-Pantolactone. Retrieved from [Link]

  • TRIGON Chemie. (2021). DL-Pantolactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439368, D-Pantolactone. Retrieved from [Link]

  • ResearchGate. (n.d.). (R)‐pantolactone and its derivatives. Retrieved from [Link]

  • NIST. (n.d.). Pantolactone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikidata. (n.d.). (R)-pantolactone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pantolactone (CAS 599-04-2). Retrieved from [Link]

  • Zhang, Q., et al. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 11(2), 721-725. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (R)-(-)-pantolactone. Retrieved from [Link]

  • precisionFDA. (n.d.). PANTOLACTONE. Retrieved from [Link]

  • Zhong, Y. F., et al. (2019). Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors. Bioorganic & Medicinal Chemistry, 27(20), 115069. Retrieved from [Link]

  • Wang, Y., et al. (2023). Asymmetric Synthesis of Pantolactone: Recent Advances. European Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for D-Pantolactone in Pharmaceutical Synthesis

[1][2]

Executive Summary

D-Pantolactone (D-(-)-Pantolactone) is a critical chiral pool building block, primarily utilized in the synthesis of Pantothenic Acid (Vitamin B5) and related coenzymes.[1][2][3][4] Its efficacy as a chiral auxiliary in asymmetric synthesis relies heavily on maintaining high optical purity (>99% ee).

This guide addresses a common bottleneck in process scale-up: Solvent Selection. Unlike simple lipophilic intermediates, D-Pantolactone exhibits a "hybrid" polarity profile—possessing both a polar lactone core/hydroxyl group and a lipophilic gem-dimethyl moiety.[1] This duality necessitates a nuanced approach to solvent selection for reactions, extractions, and, most critically, recrystallization.

Physicochemical Profile & Solubility Mechanism[1][2][5][7][8][9]

To predict solubility behavior, one must analyze the molecular interaction potential of the solute.

Molecular Architecture
  • Structure: A 5-membered dihydrofuran-2-one ring with a secondary hydroxyl group at C3 and a gem-dimethyl group at C4.[1]

  • H-Bonding: The C3-OH acts as both a donor and acceptor; the carbonyl oxygen is a strong acceptor.

  • Polarity: The molecule is amphiphilic but leans towards hydrophilic (LogP ≈ -0.22 to -0.8).[1]

The "Solubility Paradox"

D-Pantolactone presents a challenge: it is highly soluble in water (hydrophilic) yet freely soluble in dichloromethane (lipophilic/moderately polar). This behavior is governed by Entropic Hydrophobicity :

  • In Water: Solvation is driven by strong H-bonding with the hydroxyl and carbonyl groups.

  • In Chlorinated Solvents (DCM/CHCl₃): The gem-dimethyl group disrupts the water lattice structure less than in bulk water, while the lactone dipole interacts favorably with the polarizable chlorine atoms.

  • In Alkanes (Hexane/Heptane): The cohesive energy density of the crystal lattice (Melting Point ~92°C) exceeds the weak Van der Waals forces offered by alkanes, resulting in insolubility.

Quantitative Solubility Data

The following data summarizes the solubility behavior of D-Pantolactone across distinct solvent classes.

Solvent ClassSolventSolubility StatusMechanistic DriverApplication
Polar Protic WaterVery Soluble (>500 g/L)Strong H-bonding network.[1]Hydrolysis (Risk), Biocatalysis
MethanolFreely Soluble H-bond donor/acceptor match.[1]Reaction Solvent
EthanolFreely Soluble H-bond donor/acceptor match.[1]Reaction Solvent
Polar Aprotic Ethyl AcetateSoluble Dipole-dipole interactions.[1]Extraction, Crystallization
AcetoneSoluble Dipole-dipole interactions.[1]Cleaning, Solubilization
Chlorinated DichloromethaneFreely Soluble Polarizability/Dipole interaction.[1]Extraction (Preferred)
ChloroformFreely Soluble Polarizability/Dipole interaction.[1]Analytical (NMR)
Non-Polar TolueneSoluble (Hot) / Slightly (Cold)

-interaction with lactone.[1]
Recrystallization
Hexane / HeptaneInsoluble Polarity mismatch.[1]Anti-Solvent

Critical Note on Water: While highly soluble, D-Pantolactone is subject to hydrolysis in aqueous media, opening the ring to form D-Pantoic acid. This equilibrium is pH-dependent.[1] Avoid prolonged storage in water unless buffered.

Experimental Protocols

Protocol A: Solvent Screening for Recrystallization (Anti-Solvent Method)

Objective: Purify crude D-Pantolactone (e.g., post-extraction) to remove non-polar impurities and improve optical rotation.[1] System: Ethyl Acetate (Solvent) / n-Hexane (Anti-Solvent).[1]

Methodology:

  • Dissolution: Charge crude D-Pantolactone into a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx.[1][5][6] 1.0 – 1.5 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 77°C). If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear solution is obtained.

  • Filtration (Hot): If insoluble particulates remain (silica, salts), perform a hot filtration through a pre-warmed sintered glass funnel.

  • Cloud Point: While maintaining the solution near reflux, slowly add n-Hexane dropwise.

    • Observation: Watch for persistent turbidity (cloudiness).[1]

    • Target: Add Hexane until a faint cloudiness persists, then add 1-2 drops of EtOAc to clear it.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature (25°C) slowly over 2 hours.

    • Control: Rapid cooling precipitates oil. Slow cooling yields needles/prisms.

  • Finishing: Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold Hexane:EtOAc (9:1).

Protocol B: Extraction Efficiency Optimization

Challenge: Due to LogP < 0, D-Pantolactone partitions poorly into organic solvents from water. Solution: Salting Out + Continuous Extraction.[7]

  • Saturation: Saturate the aqueous phase with NaCl (approx. 360 g/L). This increases the ionic strength, reducing the solubility of the organic lactone (Salting-out effect).

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate .

    • DCM: Higher density, generally better partition coefficient for lactones.

    • EtOAc: Greener alternative, but requires more extraction cycles.

  • Process: Perform 3-4 extractions with solvent volumes equal to 1/3 of the aqueous volume. Combine organic layers, dry over anhydrous

    
    , and evaporate.
    

Decision Logic & Visualization

Solubility Decision Matrix

The following diagram illustrates the logic flow for selecting a solvent based on the intended unit operation.

SolubilityMatrixStartStart: D-Pantolactone OperationReactionReaction MediumStart->ReactionExtractionExtraction from WaterStart->ExtractionPurificationRecrystallizationStart->PurificationPolarPolar Reactants?Reaction->PolarNonPolarNon-Polar Reactants?Reaction->NonPolarSaltingAq. Phase Saturation(NaCl)Extraction->SaltingSingleSingle SolventPurification->SingleBinaryBinary SystemPurification->BinaryAlcoholUse Methanol/Ethanol(High Solubility)Polar->AlcoholTHFUse THF or DCM(Good Solubility)NonPolar->THFDCMDichloromethane(High Efficiency)Salting->DCMPreferredEtOAcEthyl Acetate(Green Alternative)Salting->EtOAcEco-friendlyTolueneToluene(Soluble Hot/Insoluble Cold)Single->ToluenePairEtOAc (Solvent) +Hexane (Anti-Solvent)Binary->PairHigh Purity

Caption: Decision matrix for solvent selection based on operational requirements (Reaction, Extraction, Purification).

Recrystallization Workflow (Thermodynamic Path)

This diagram details the phase changes and thermodynamic checkpoints during the purification process.

RecrystallizationFlowCrudeCrude D-Pantolactone(Solid + Impurities)DissolveDissolution in Hot EtOAc(T = 77°C)Crude->DissolveHeatFilterHot Filtration(Remove Insoluble Solids)Dissolve->FilterRemove mechanical impuritiesCloudAdd Anti-Solvent (Hexane)Until Cloud PointFilter->CloudReduce solubility limitCoolControlled Cooling(25°C -> 4°C)Cloud->CoolInduce supersaturationNucleationNucleation & Crystal Growth(Purification)Cool->NucleationThermodynamic driveIsolateVacuum Filtration & WashNucleation->IsolateHarvest

Caption: Step-by-step workflow for the purification of D-Pantolactone via solvent/anti-solvent recrystallization.[1]

References

  • American Chemical Society (ACS). Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 439368, D-Pantolactone. [Link][1]

  • University of Wisconsin-Madison. Recrystallization: Selection of a Suitable Solvent. [Link]

Mechanism of D-Pantolactone Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of D-Pantolactone hydrolysis, contrasting the non-selective chemical pathway with the highly stereospecific enzymatic route used in industrial pharmaceutical synthesis.

Executive Summary

D-Pantolactone (D-PL) is the chiral precursor to D-Pantothenic Acid (Vitamin B5) and D-Panthenol . Because chemical synthesis yields a racemic mixture (DL-Pantolactone), the optical resolution of these enantiomers is a critical bottleneck in drug development and industrial production.

The hydrolysis of D-Pantolactone to D-Pantoic Acid (D-PA) is the pivotal step in this resolution. While chemical hydrolysis (acid/base) is kinetically rapid, it lacks enantioselectivity. The industry standard has shifted to Enzymatic Kinetic Resolution using D-Pantolactone Hydrolase (D-Lactonase) . This enzyme selectively hydrolyzes the D-enantiomer, leaving the L-enantiomer intact for racemization and recycling.

This guide analyzes the mechanistic divergence between these two pathways, providing actionable protocols for the enzymatic route.

Chemical Fundamentals & Thermodynamics

Before analyzing the enzyme, one must understand the substrate's reactivity. D-Pantolactone is a


-lactone (cyclic ester). Its hydrolysis is an equilibrium reaction governed by pH and temperature.
The Chemical Mechanism (Base-Catalyzed)

Under alkaline conditions (pH > 10), hydroxide ions act as nucleophiles. This follows the B


2 Mechanism  (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).
  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electrophilic carbonyl carbon of the lactone ring.
    
  • Tetrahedral Intermediate: A transient, unstable tetrahedral alkoxide intermediate forms.

  • Ring Opening: The electrons from the alkoxide oxygen reform the carbonyl double bond, expelling the ring oxygen as a leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the basic medium, rendering the reaction effectively irreversible at high pH.

Critical Flaw: The hydroxide ion is an achiral nucleophile. It attacks both D- and L-pantolactone with identical kinetics (


), resulting in a racemic product mixture. Furthermore, harsh alkaline conditions can induce racemization of the unreacted lactone via enolization.

Enzymatic Mechanism: D-Pantolactone Hydrolase

The enzymatic route employs D-Pantolactone Hydrolase (EC 3.1.1.25), typically sourced from fungi such as Fusarium oxysporum or Fusarium moniliforme.

Structural Classification

This enzyme belongs to the Metallo-hydrolase superfamily (often associated with the MBL-fold or


-propeller structures depending on the specific strain). It typically requires divalent metal cations (

,

, or

) for catalytic activity and structural stability.
The Catalytic Cycle

Unlike the "brute force" chemical attack, the enzyme utilizes a Metal-Activated Hydroxide mechanism:

  • Substrate Binding (Stereoselectivity): The active site contains a hydrophobic pocket that sterically accommodates the dimethyl group of D-Pantolactone but clashes with the spatial orientation of the L-isomer. This "lock-and-key" exclusion is the source of the high Enantiomeric Excess (

    
    ).
    
  • Water Activation: A Zinc (

    
    ) or Calcium (
    
    
    
    ) ion in the active site coordinates a water molecule, lowering its
    
    
    and generating a highly reactive, metal-bound hydroxide nucleophile (
    
    
    ).
  • Nucleophilic Attack: The metal-bound hydroxide attacks the carbonyl carbon of the D-Pantolactone. The metal ion simultaneously acts as a Lewis acid, polarizing the carbonyl oxygen to stabilize the developing negative charge (oxyanion hole).

  • Transition State Stabilization: The enzyme stabilizes the tetrahedral transition state via hydrogen bonding with nearby residues (often Histidine or Aspartate).

  • Product Release: The ring opens to form D-Pantoic acid, which is released. The active site is regenerated by the entry of a new water molecule.

Visualization of Mechanisms

The following diagram contrasts the non-selective chemical pathway with the metal-assisted enzymatic mechanism.

G cluster_0 Chemical Hydrolysis (Non-Selective) cluster_1 Enzymatic Hydrolysis (D-Selective) Chem_Sub DL-Pantolactone (Racemic) Chem_OH OH- Attack (Non-specific) Chem_Sub->Chem_OH Chem_Inter Tetrahedral Intermediate Chem_OH->Chem_Inter Chem_Prod DL-Pantoic Acid (Racemic) Chem_Inter->Chem_Prod Enz_Sub D-Pantolactone (in Racemic Mix) Enz_Active Active Site Binding (Steric Exclusion of L-form) Enz_Sub->Enz_Active Enz_Mech Zn2+/Ca2+ Activated Water Attack Enz_Active->Enz_Mech L_Leftover L-Pantolactone (Unreacted) Enz_Active->L_Leftover Rejection Enz_Prod D-Pantoic Acid (>98% ee) Enz_Mech->Enz_Prod

Caption: Comparison of non-selective chemical hydrolysis vs. stereospecific metal-dependent enzymatic hydrolysis.

Experimental Protocols

Recombinant Enzyme Production

Objective: Express D-Lactonase in E. coli (e.g., BL21 strain) utilizing a plasmid containing the Fusarium lactonase gene.

ParameterSpecificationNotes
Host Strain E. coli BL21 (DE3)Standard expression host.
Induction 0.2 mM IPTGInduce at OD

= 0.6–0.8.
Temperature 25°C – 28°CLower temp prevents inclusion bodies.
Incubation 12–16 hoursPost-induction time.
Lysis Buffer 50 mM Tris-HCl, pH 7.5Add 1 mM CaCl

for stability.
Activity Assay (Kinetic Resolution)

Objective: Quantify the hydrolysis rate and enantiomeric excess (ee).

Reagents:

  • Substrate: 10% (w/v) DL-Pantolactone solution.

  • Buffer: 100 mM Tris-HCl (pH 7.0) containing 2 mM CaCl

    
    .
    
  • Stop Solution: 1 M HCl.

Procedure:

  • Preparation: Dissolve DL-pantolactone in buffer.

  • Initiation: Add 100

    
    L of purified enzyme or cell lysate to 5 mL substrate solution.
    
  • Incubation: Incubate at 30°C with shaking (200 rpm).

  • pH Stat: The reaction produces acid (D-pantoic acid). Maintain pH 7.0 by automatic titration with 1 M NaOH or NH

    
    OH.
    
    • Note: The volume of base consumed is directly proportional to the conversion rate.

  • Sampling: At

    
     min, withdraw 500 
    
    
    
    L aliquot and mix with 500
    
    
    L Stop Solution.
  • Analysis: Extract unreacted lactone with ethyl acetate. Analyze aqueous phase (acid) and organic phase (lactone) via Chiral HPLC (e.g., Chiralpak AD-H column).

Immobilization Protocol (Calcium Alginate)

Immobilization allows for enzyme recycling, a requirement for industrial viability.

  • Mix: Mix cell paste (wet weight) with 2% (w/v) Sodium Alginate solution. Ratio: 1g cells : 10 mL alginate.

  • Drop: Drop the mixture slowly into a stirred 0.1 M CaCl

    
     solution.
    
  • Cure: Allow beads to harden for 2 hours at 4°C.

  • Wash: Wash beads with Tris-HCl buffer (pH 7.0) + 5 mM CaCl

    
    .
    
  • Storage: Store in buffer at 4°C. Do not freeze.

Industrial Workflow Integration

The enzymatic hydrolysis is part of a cyclic "Kinetic Resolution" process. The unreacted L-isomer is not wasted; it is racemized back to DL-pantolactone and re-fed into the reactor.

Workflow Feed Feed: DL-Pantolactone Reactor Enzymatic Reactor (Immobilized D-Lactonase) pH 7.0, 30°C Feed->Reactor Sep Separation (Solvent Extraction) Reactor->Sep DAcid Aqueous Phase: D-Pantoic Acid Sep->DAcid Llac Organic Phase: L-Pantolactone Sep->Llac Lactonization Chemical Lactonization (H+, Heat) DAcid->Lactonization Racemization Racemization (Base/Heat) Llac->Racemization FinalProd Product: D-Pantolactone (>99% ee) Lactonization->FinalProd Racemization->Feed Recycle (DL-PL)

Caption: Industrial Kinetic Resolution loop showing the recycling of the L-isomer.

References

  • Zhang, Q. H., et al. (2021). "Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase." RSC Advances, 11, 2525-2532.

  • Kataoka, M., et al. (1998).[1] "Crystallization and Preliminary X-ray Diffraction Study of Lactonohydrolase From Fusarium Oxysporum." Acta Crystallographica Section D, 54(6), 1432-1434.[1]

  • Tang, Y., et al. (2002).[2] "Production of D-pantolactone hydrolase by Fusarium moniliforme SW-902." Wei Sheng Wu Xue Bao, 42(1), 81-87.[2]

  • Gómez-Bombarelli, R., et al. (2013).[3] "Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions." Journal of Organic Chemistry, 78(14), 6868-6879.

  • Shimizu, S., et al. (1987). "Stereoselective hydrolysis of D,L-pantolactone by a novel fungal enzyme." Journal of the American Chemical Society. (Foundational work establishing the enzymatic route).[4]

Sources

Technical Guide: D-Pantolactone as a Precursor for Vitamin B5 Synthesis

[1][2][3]

Executive Technical Summary

Vitamin B5 (Pantothenic Acid) is a foundational component of Coenzyme A (CoA), essential for fatty acid metabolism and the Krebs cycle. While the vitamin itself is the target, the industrial and biosynthetic bottleneck lies in its chiral precursor: D-Pantolactone (D-(-)-Pantolactone) .

Biological systems are stereoselective; only the D-isomer of pantothenic acid is bioactive. Consequently, the synthesis of Vitamin B5 is fundamentally a problem of chirality. This guide deconstructs the technical workflow for generating high-purity D-Pantolactone and its subsequent condensation with

1

Molecular Architecture & The Chiral Challenge

The core structure of D-Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) contains a single chiral center at the C2 position. The stability of this lactone ring is critical; it protects the hydroxyl group and activates the carbonyl for the subsequent amide formation.

  • D-Isomer (Active): Precursor to (R)-Pantothenic acid.

  • L-Isomer (Inactive): Must be separated and racemized (recycled) to maximize atom economy.

The synthesis of the racemic mixture (DL-Pantolactone) is chemically straightforward, involving the aldol condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation and acid hydrolysis. The technical divergence—and the source of process value—occurs at the Optical Resolution stage.[2]

Resolution Strategies: The Chemo-Enzymatic Standard

Historically, chemical resolution using chiral alkaloids (e.g., quinine, brucine) was the industry standard. However, this method suffers from high cost, toxicity, and poor atom economy. The modern "Gold Standard" is Enzymatic Kinetic Resolution combined with chemical recycling.

The Enzymatic Hydrolysis Protocol

This method utilizes a specific D-lactonohydrolase (lactonase). The enzyme selectively hydrolyzes the lactone ring of the D-isomer into D-pantoic acid, leaving the L-pantolactone intact.[3]

Mechanism of Action:

  • Hydrolysis:

    
    
    
  • Phase Separation: D-Pantoic acid (salt form) is water-soluble; L-Pantolactone is soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

  • Relactonization: The D-Pantoic acid is treated with acid (e.g.,

    
    ) and heat to close the ring, reforming pure D-Pantolactone.
    
  • Racemization (Loop): The L-Pantolactone is racemized under basic conditions to DL-Pantolactone and reintroduced to the feed.

Visualization of the Chemo-Enzymatic Workflow

GStartIsobutyraldehyde+ FormaldehydeRacemicDL-Pantolactone(Racemic Mixture)Start->RacemicAldol/HCNEnzymeEnzymatic Hydrolysis(D-Lactonase)Racemic->EnzymeSeparationPhase SeparationEnzyme->SeparationDPantoicD-Pantoic Acid(Aqueous Phase)Separation->DPantoicLLactoneL-Pantolactone(Organic Phase)Separation->LLactoneRelactonizationAcidic Relactonization(H+ / Heat)DPantoic->RelactonizationRacemizationBase Racemization(Recycle)LLactone->RacemizationFinalProductD-Pantolactone(Pure Precursor)Relactonization->FinalProductRacemization->RacemicRecycle Loop

Figure 1: The Chemo-Enzymatic Resolution Cycle. Note the recycling loop for L-Pantolactone, ensuring high atom economy.

The Anabolic Core: Condensation Protocol

Once high-purity D-Pantolactone is secured, it is reacted with

1

Experimental Protocol: Synthesis of Calcium D-Pantothenate

Objective: Synthesize Calcium D-Pantothenate from D-Pantolactone and

Scale:

Reagents:

  • D-Pantolactone (Purity >99% ee)[4]

  • 
    -Alanine[1][2][3][5]
    
  • Calcium Oxide (CaO) or Calcium Hydroxide

  • Solvent: Anhydrous Methanol or Ethanol

Step-by-Step Methodology:

  • Preparation of Calcium

    
    -Alaninate: 
    
    • In a jacketed glass reactor, suspend

      
      -alanine (approx. 2.0 molar equivalents relative to Ca) in anhydrous methanol.
      
    • Add Calcium Oxide (1.0 molar equivalent).

    • Control Point: Heat to reflux (approx. 65-75°C) for 2-4 hours until the solution becomes clear, indicating the formation of Calcium

      
      -Alaninate.
      
    • Why: Pre-forming the salt prevents competitive hydrolysis and ensures the amine is available for nucleophilic attack.

  • Condensation Reaction:

    • Cool the reaction mixture to 40°C.

    • Slowly add D-Pantolactone (stoichiometric ratio 1:1 with

      
      -alanine moiety) dissolved in methanol.
      
    • Thermodynamic Drive: Heat the mixture to reflux (70-75°C) and maintain for 12-16 hours.

    • Mechanism:[6][7][1][2][8][9] The ring strain of the lactone drives the reaction forward, but the kinetics are slow; reflux is required to overcome the activation energy of the amide formation.

  • In-Process Monitoring (Self-Validation):

    • HPLC Check: Sample every 4 hours.

    • Stop Criterion: Residual D-Pantolactone < 0.5%.

    • If D-Pantolactone persists, extend reflux time. Do not add excess amine mid-stream as it complicates purification.

  • Work-up and Isolation:

    • Filter the hot solution to remove any unreacted Calcium Oxide or insoluble carbonates.

    • Concentrate the filtrate under reduced pressure (vacuum distillation) to remove methanol.

    • Crystallization: Dissolve the viscous residue in a minimum volume of methanol and add cold acetone or ethyl acetate to induce crystallization.

    • Dry the white crystalline powder under vacuum at 50°C.

Quantitative Data Summary
ParameterSpecification / Typical ValueNote
Reaction Temperature 70°C - 75°CReflux conditions essential for kinetics.
Reaction Time 12 - 16 HoursMonitored via HPLC.
Molar Ratio 1 : 1.02 (Ca-Alaninate : Lactone)Slight excess of amine ensures full lactone conversion.
Yield 94% - 96%Gravimetric yield based on D-Pantolactone.
Specific Rotation


to

Critical quality attribute (CQA) for bioactivity.
Calcium Content 8.2% - 8.6%Theoretical: 8.4%. Verifies salt formation.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack mechanism that governs the condensation step.

Figure 2: Mechanistic pathway of the ring-opening amidation. The relief of ring strain facilitates the formation of the stable amide bond.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical methods must be employed:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Purpose: Verify the enantiomeric excess (ee%) of the starting D-Pantolactone (>99%) and ensure no racemization occurred during condensation.

  • Specific Optical Rotation:

    • Dissolve product in water (c=5).

    • Target:

      
       to 
      
      
      . A drop in rotation indicates contamination with L-isomer or incomplete reaction.
  • Calcium Titration:

    • Complexometric titration with EDTA using Hydroxy Naphthol Blue indicator.

    • Verifies the stoichiometry of the calcium salt.

References

  • Enzymatic Resolution Strategy: Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PubMed. Available at: [Link]

  • Industrial Kinetic Resolution: Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. RSC Advances.[7][10][11] Available at: [Link]

  • Biosynthesis Pathways: Vitamin B5 (pantothenate) Biosynthesis and Precursors.[8] National Institutes of Health (PMC). Available at: [Link]

  • Analytical Standards:Calcium Pantothenate Assay and Impurity Profiling. USP/NF Monographs.

The Pivotal Role of Pantothenate Metabolism in Coenzyme A Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to cellular metabolism and the regulation of numerous biochemical pathways. Its synthesis is a highly regulated, multi-step enzymatic process that originates from the essential nutrient, Vitamin B5, also known as pantothenic acid. This technical guide provides an in-depth exploration of the CoA biosynthetic pathway, with a particular focus on the metabolic journey from the precursor, D-pantolactone, to the final, active coenzyme. We will dissect each enzymatic step, unravel the intricate regulatory networks that govern CoA homeostasis, and discuss the profound implications of this pathway in health and disease. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CoA metabolism, from fundamental biochemistry to its therapeutic potential.

Introduction: Coenzyme A, a Central Hub of Cellular Metabolism

Coenzyme A is a universal and essential cofactor involved in a myriad of metabolic reactions.[1] Its primary role is to act as a carrier of acyl groups, most notably as acetyl-CoA, which is a critical intermediate in the synthesis and degradation of fatty acids, the tricarboxylic acid (TCA) cycle, and the biosynthesis of phospholipids.[1] Beyond its role in intermediary metabolism, CoA is the sole source of the 4'-phosphopantetheine prosthetic group, which is essential for the activity of enzymes involved in the synthesis of fatty acids, polyketides, and non-ribosomal peptides.[1] The intracellular concentration of CoA is meticulously controlled through a balance of synthesis and degradation, ensuring cellular metabolic demands are met.[1]

The biosynthesis of CoA is a five-step enzymatic pathway that utilizes pantothenic acid (Vitamin B5), cysteine, and ATP.[2][3] Pantothenic acid itself is synthesized in many microorganisms and plants from β-alanine and pantoic acid. The synthesis of D-pantoic acid, in turn, often involves its lactone form, D-pantolactone, as a key chiral intermediate. Therefore, while not a direct intermediate in the canonical CoA biosynthetic pathway, D-pantolactone plays a crucial foundational role as a precursor to the essential vitamin B5.[4]

The Genesis of Pantothenic Acid: The Role of D-Pantolactone

D-pantolactone is a pivotal chiral building block in the industrial synthesis of D-pantothenic acid. In commercial production, D-pantothenic acid is synthesized through the condensation of D-pantolactone with β-alanine.[5] This underscores the importance of D-pantolactone in ensuring a sufficient supply of the essential precursor for CoA biosynthesis.

Pantothenic_Acid_Synthesis D-Pantolactone D-Pantolactone D-Pantothenic Acid (Vitamin B5) D-Pantothenic Acid (Vitamin B5) D-Pantolactone->D-Pantothenic Acid (Vitamin B5) Condensation β-alanine β-alanine β-alanine->D-Pantothenic Acid (Vitamin B5)

Caption: Synthesis of D-Pantothenic Acid from D-Pantolactone and β-alanine.

The Canonical Pathway: From Pantothenate to Coenzyme A

The conversion of pantothenic acid to CoA is a conserved five-step enzymatic cascade that occurs in the cytoplasm of mammalian cells.[2][6] This pathway involves the sequential action of five key enzymes, leading to the formation of the active coenzyme.

Step 1: Phosphorylation of Pantothenate by Pantothenate Kinase (PanK)

The first and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4'-phosphopantothenate.[7][8] This irreversible reaction is catalyzed by the enzyme Pantothenate Kinase (PanK) and requires ATP as a phosphate donor.[2][9]

Reaction: Pantothenate + ATP → 4'-Phosphopantothenate + ADP

In mammals, there are four known isoforms of PanK (PANK1-4), which exhibit tissue-specific expression and are subject to intricate regulatory mechanisms.[10][11] This initial phosphorylation is a critical control point for the entire pathway.

Step 2: Condensation with Cysteine by Phosphopantothenoylcysteine Synthetase (PPCS)

The second step involves the ATP-dependent condensation of 4'-phosphopantothenate with the amino acid cysteine. This reaction is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine (PPC).[2][8]

Reaction: 4'-Phosphopantothenate + Cysteine + ATP → 4'-Phospho-N-pantothenoylcysteine + AMP + PPi

Step 3: Decarboxylation by Phosphopantothenoylcysteine Decarboxylase (PPCDC)

The third step is the decarboxylation of 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine. This reaction is catalyzed by the enzyme Phosphopantothenoylcysteine Decarboxylase (PPCDC) .[8][12]

Reaction: 4'-Phospho-N-pantothenoylcysteine → 4'-Phosphopantetheine + CO₂

Step 4: Adenylylation by Phosphopantetheine Adenylyltransferase (PPAT)

In the fourth step, the adenylyl group from ATP is transferred to 4'-phosphopantetheine to form dephospho-coenzyme A (dP-CoA). This reaction is catalyzed by Phosphopantetheine Adenylyltransferase (PPAT) .[2][12]

Reaction: 4'-Phosphopantetheine + ATP → Dephospho-CoA + PPi

Step 5: Phosphorylation by Dephospho-CoA Kinase (DPCK)

The final step in the biosynthesis of CoA is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA. This reaction, which also requires ATP, is catalyzed by Dephospho-CoA Kinase (DPCK) to produce the active Coenzyme A.[2][12]

Reaction: Dephospho-CoA + ATP → Coenzyme A + ADP

In mammals, the last two steps of the pathway are catalyzed by a bifunctional enzyme called CoA Synthase (COASY) , which possesses both PPAT and DPCK activities.[8]

CoA_Biosynthesis_Pathway cluster_precursor Precursor cluster_intermediates Intermediates cluster_product Final Product Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK (ATP -> ADP) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS (Cysteine, ATP -> AMP, PPi) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC (-> CO2) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (COASY) (ATP -> PPi) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (COASY) (ATP -> ADP)

Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis from Pantothenate.

Regulation of Coenzyme A Biosynthesis: A Tightly Controlled Process

The intracellular concentration of CoA is maintained within a narrow range through sophisticated regulatory mechanisms, primarily centered on the activity of Pantothenate Kinase (PanK).

Feedback Inhibition of Pantothenate Kinase

PanK is the key regulatory enzyme in the CoA biosynthetic pathway and is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA.[7][11][13] This feedback loop ensures that the rate of CoA synthesis is responsive to the cellular metabolic state. Nonesterified CoA is a more potent inhibitor of PanK than its thioester derivatives.[13][14] The inhibition by CoA is competitive with respect to ATP, providing a mechanism to coordinate CoA production with the energy status of the cell.[14]

Allosteric Regulation of PanK Isoforms

The different mammalian PanK isoforms exhibit varying sensitivities to feedback inhibition by acetyl-CoA.[11][13] For instance, PanK2 is strongly inhibited by acetyl-CoA, while PanK1β is less sensitive.[13] This differential regulation allows for tissue-specific control of CoA homeostasis. Furthermore, long-chain acyl-carnitines can activate PanK2, suggesting a link between fatty acid metabolism and CoA synthesis.[13]

Pathophysiological Implications and Therapeutic Perspectives

Defects in the CoA biosynthetic pathway can have severe pathological consequences. Mutations in the PANK2 gene, which encodes for Pantothenate Kinase 2, are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN) , a rare, inherited neurological disorder characterized by iron accumulation in the brain.[15] Similarly, mutations in the COASY gene, which encodes the bifunctional CoA synthase, lead to a similar neurodegenerative condition known as COASY Protein-Associated Neurodegeneration (CoPAN) .[8] These findings highlight the critical importance of maintaining proper CoA levels for neuronal health.

The central role of CoA in metabolism also makes this pathway a potential target for drug development. For instance, inhibitors of fatty acid synthase (FAS), a key enzyme in lipogenesis that utilizes acetyl-CoA, are being investigated as potential therapeutics for metabolic diseases and cancer.[4]

Experimental Protocols for Studying Coenzyme A Metabolism

Assay of Pantothenate Kinase Activity

Objective: To measure the enzymatic activity of Pantothenate Kinase (PanK).

Principle: This assay measures the conversion of [¹⁴C]-pantothenate to [¹⁴C]-4'-phosphopantothenate. The product is separated from the substrate by anion-exchange chromatography and quantified by liquid scintillation counting.

Materials:

  • [¹⁴C]-D-pantothenic acid

  • ATP solution

  • MgCl₂ solution

  • Tris-HCl buffer (pH 7.4)

  • Enzyme preparation (cell lysate or purified PanK)

  • Dowex-1 anion-exchange resin

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and [¹⁴C]-pantothenate.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid).

  • Apply the reaction mixture to a Dowex-1 anion-exchange column.

  • Wash the column with water to remove unreacted [¹⁴C]-pantothenate.

  • Elute the [¹⁴C]-4'-phosphopantothenate with a high salt buffer (e.g., 1 M NaCl).

  • Mix the eluate with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

Quantification of Intracellular Coenzyme A Levels by HPLC

Objective: To measure the concentration of CoA and its thioesters in cell or tissue extracts.

Principle: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is a robust method for separating and quantifying CoA species.

Materials:

  • Cell or tissue samples

  • Perchloric acid or other suitable extraction buffer

  • HPLC system with a C18 reverse-phase column

  • Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

  • CoA standards (CoA, acetyl-CoA, etc.)

Procedure:

  • Homogenize cell or tissue samples in cold perchloric acid to extract metabolites and precipitate proteins.

  • Centrifuge the homogenate to pellet the protein debris.

  • Neutralize the supernatant with a potassium carbonate solution.

  • Filter the extract through a 0.22 µm filter.

  • Inject a known volume of the filtered extract onto the HPLC system.

  • Separate the CoA species using a gradient elution profile.

  • Detect the eluting compounds using a UV detector (at 260 nm) or a mass spectrometer.

  • Quantify the CoA species by comparing their peak areas to those of known standards.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Cell/Tissue Homogenization Cell/Tissue Homogenization Acid Extraction Acid Extraction Cell/Tissue Homogenization->Acid Extraction Neutralization & Filtration Neutralization & Filtration Acid Extraction->Neutralization & Filtration HPLC Separation HPLC Separation Neutralization & Filtration->HPLC Separation UV/MS Detection UV/MS Detection HPLC Separation->UV/MS Detection Data Analysis Data Analysis UV/MS Detection->Data Analysis

Sources

Technical Guide: D-Pantolactone as a Precursor for Vitamin B5 Synthesis

[1][2][3]

Executive Technical Summary

Vitamin B5 (Pantothenic Acid) is a foundational component of Coenzyme A (CoA), essential for fatty acid metabolism and the Krebs cycle. While the vitamin itself is the target, the industrial and biosynthetic bottleneck lies in its chiral precursor: D-Pantolactone (D-(-)-Pantolactone) .

Biological systems are stereoselective; only the D-isomer of pantothenic acid is bioactive. Consequently, the synthesis of Vitamin B5 is fundamentally a problem of chirality. This guide deconstructs the technical workflow for generating high-purity D-Pantolactone and its subsequent condensation with

1

Molecular Architecture & The Chiral Challenge

The core structure of D-Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) contains a single chiral center at the C2 position. The stability of this lactone ring is critical; it protects the hydroxyl group and activates the carbonyl for the subsequent amide formation.

  • D-Isomer (Active): Precursor to (R)-Pantothenic acid.

  • L-Isomer (Inactive): Must be separated and racemized (recycled) to maximize atom economy.

The synthesis of the racemic mixture (DL-Pantolactone) is chemically straightforward, involving the aldol condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation and acid hydrolysis. The technical divergence—and the source of process value—occurs at the Optical Resolution stage.

Resolution Strategies: The Chemo-Enzymatic Standard

Historically, chemical resolution using chiral alkaloids (e.g., quinine, brucine) was the industry standard. However, this method suffers from high cost, toxicity, and poor atom economy. The modern "Gold Standard" is Enzymatic Kinetic Resolution combined with chemical recycling.

The Enzymatic Hydrolysis Protocol

This method utilizes a specific D-lactonohydrolase (lactonase). The enzyme selectively hydrolyzes the lactone ring of the D-isomer into D-pantoic acid, leaving the L-pantolactone intact.[2]

Mechanism of Action:

  • Hydrolysis:

    
    
    
  • Phase Separation: D-Pantoic acid (salt form) is water-soluble; L-Pantolactone is soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

  • Relactonization: The D-Pantoic acid is treated with acid (e.g.,

    
    ) and heat to close the ring, reforming pure D-Pantolactone.
    
  • Racemization (Loop): The L-Pantolactone is racemized under basic conditions to DL-Pantolactone and reintroduced to the feed.

Visualization of the Chemo-Enzymatic Workflow

GStartIsobutyraldehyde+ FormaldehydeRacemicDL-Pantolactone(Racemic Mixture)Start->RacemicAldol/HCNEnzymeEnzymatic Hydrolysis(D-Lactonase)Racemic->EnzymeSeparationPhase SeparationEnzyme->SeparationDPantoicD-Pantoic Acid(Aqueous Phase)Separation->DPantoicLLactoneL-Pantolactone(Organic Phase)Separation->LLactoneRelactonizationAcidic Relactonization(H+ / Heat)DPantoic->RelactonizationRacemizationBase Racemization(Recycle)LLactone->RacemizationFinalProductD-Pantolactone(Pure Precursor)Relactonization->FinalProductRacemization->RacemicRecycle Loop

Figure 1: The Chemo-Enzymatic Resolution Cycle. Note the recycling loop for L-Pantolactone, ensuring high atom economy.

The Anabolic Core: Condensation Protocol

Once high-purity D-Pantolactone is secured, it is reacted with

1

Experimental Protocol: Synthesis of Calcium D-Pantothenate

Objective: Synthesize Calcium D-Pantothenate from D-Pantolactone and

Scale:

Reagents:

  • D-Pantolactone (Purity >99% ee)[3]

  • 
    -Alanine[1][2][4]
    
  • Calcium Oxide (CaO) or Calcium Hydroxide

  • Solvent: Anhydrous Methanol or Ethanol

Step-by-Step Methodology:

  • Preparation of Calcium

    
    -Alaninate: 
    
    • In a jacketed glass reactor, suspend

      
      -alanine (approx. 2.0 molar equivalents relative to Ca) in anhydrous methanol.
      
    • Add Calcium Oxide (1.0 molar equivalent).

    • Control Point: Heat to reflux (approx. 65-75°C) for 2-4 hours until the solution becomes clear, indicating the formation of Calcium

      
      -Alaninate.
      
    • Why: Pre-forming the salt prevents competitive hydrolysis and ensures the amine is available for nucleophilic attack.

  • Condensation Reaction:

    • Cool the reaction mixture to 40°C.

    • Slowly add D-Pantolactone (stoichiometric ratio 1:1 with

      
      -alanine moiety) dissolved in methanol.
      
    • Thermodynamic Drive: Heat the mixture to reflux (70-75°C) and maintain for 12-16 hours.

    • Mechanism:[5][6][1][7][8] The ring strain of the lactone drives the reaction forward, but the kinetics are slow; reflux is required to overcome the activation energy of the amide formation.

  • In-Process Monitoring (Self-Validation):

    • HPLC Check: Sample every 4 hours.

    • Stop Criterion: Residual D-Pantolactone < 0.5%.

    • If D-Pantolactone persists, extend reflux time. Do not add excess amine mid-stream as it complicates purification.

  • Work-up and Isolation:

    • Filter the hot solution to remove any unreacted Calcium Oxide or insoluble carbonates.

    • Concentrate the filtrate under reduced pressure (vacuum distillation) to remove methanol.

    • Crystallization: Dissolve the viscous residue in a minimum volume of methanol and add cold acetone or ethyl acetate to induce crystallization.

    • Dry the white crystalline powder under vacuum at 50°C.

Quantitative Data Summary
ParameterSpecification / Typical ValueNote
Reaction Temperature 70°C - 75°CReflux conditions essential for kinetics.
Reaction Time 12 - 16 HoursMonitored via HPLC.
Molar Ratio 1 : 1.02 (Ca-Alaninate : Lactone)Slight excess of amine ensures full lactone conversion.
Yield 94% - 96%Gravimetric yield based on D-Pantolactone.
Specific Rotation


to

Critical quality attribute (CQA) for bioactivity.
Calcium Content 8.2% - 8.6%Theoretical: 8.4%. Verifies salt formation.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack mechanism that governs the condensation step.

Figure 2: Mechanistic pathway of the ring-opening amidation. The relief of ring strain facilitates the formation of the stable amide bond.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, the following analytical methods must be employed:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or equivalent.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Purpose: Verify the enantiomeric excess (ee%) of the starting D-Pantolactone (>99%) and ensure no racemization occurred during condensation.

  • Specific Optical Rotation:

    • Dissolve product in water (c=5).

    • Target:

      
       to 
      
      
      . A drop in rotation indicates contamination with L-isomer or incomplete reaction.
  • Calcium Titration:

    • Complexometric titration with EDTA using Hydroxy Naphthol Blue indicator.

    • Verifies the stoichiometry of the calcium salt.

References

  • Enzymatic Resolution Strategy: Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PubMed. Available at: [Link]

  • Industrial Kinetic Resolution: Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. RSC Advances.[6][9][10] Available at: [Link]

  • Biosynthesis Pathways: Vitamin B5 (pantothenate) Biosynthesis and Precursors.[7] National Institutes of Health (PMC). Available at: [Link]

  • Analytical Standards:Calcium Pantothenate Assay and Impurity Profiling. USP/NF Monographs.

Thermochemical Characterization of D-Pantolactone: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Pantolactone (CAS 599-04-2), the (R)-enantiomer of pantoyl lactone, is a critical chiral building block in the industrial synthesis of D-Pantothenic acid (Vitamin B5) and Coenzyme A. While its synthetic utility is well-documented, its fundamental thermochemical properties—essential for reactor design, safety assessment, and crystallization process control—often rely on theoretical estimates rather than empirical data.[1][2]

This guide provides a rigorous framework for the thermochemical characterization of D-Pantolactone. It moves beyond static data points to establish self-validating experimental protocols for determining enthalpy of fusion, combustion energetics, and decomposition kinetics.[1] By synthesizing calculated baselines with precision measurement methodologies, this document serves as a blueprint for validating the thermodynamic parameters required for cGMP scale-up.

Molecular Identity & Structural Thermodynamics[1][2]

Understanding the thermodynamic behavior of D-Pantolactone begins with its structural identity.[1] As a chiral lactone, its lattice energy and packing efficiency directly influence its melting enthalpy and solubility profile—critical factors in the optical resolution of the racemic DL-mixture.

ParameterDataSource
IUPAC Name (3R)-3-hydroxy-4,4-dimethyloxolan-2-one
CAS Number 599-04-2
Molecular Formula

Molar Mass 130.14 g/mol
Chirality (R)-Enantiomer
Physical State White Crystalline Solid
Lattice Energy Implications

The high optical rotation (


) indicates significant chiral purity.[1][2] In the solid state, D-Pantolactone crystallizes in a specific lattice arrangement that maximizes hydrogen bonding between the hydroxyl group and the lactone carbonyl. This intermolecular network significantly contributes to the enthalpy of fusion (

), meaning any disruption (e.g., impurities, enantiomeric excess drop) will be immediately visible in DSC thermal profiles.

Phase Transition Thermodynamics

Accurate phase transition data is the cornerstone of crystallization process design. For D-Pantolactone, the melting point is well-established, but the enthalpy of fusion requires precise experimental verification to calculate the cryoscopic constant for purity determination.

Key Thermodynamic Values
PropertyValueNotes
Melting Point (

)
91 °C (364.15 K)Experimental Lit.[1][2][3] Value
Boiling Point (

)
120–122 °C @ 15 mmHgVacuum distillation required
Enthalpy of Fusion (

)
~11.58 kJ/mol (Calculated)Requires Validation via Protocol 2.2
Specific Heat Capacity (

)
Temperature DependentCritical for reactor cooling profiles

Note: The calculated


 of 11.58 kJ/mol (Joback method) is likely an underestimation for a hydrogen-bonded lactone.[2] Experimental values for similar cyclic esters often range between 15–25 kJ/mol.[2]
Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine precise


, 

, and

to validate purity and thermal history.[1][2]

Methodology:

  • Sample Prep: Weigh 2–5 mg of dried D-Pantolactone into a hermetically sealed aluminum pan. Ensure flat contact with the pan bottom for optimal heat transfer.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation during heating.
    
  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 150 °C (well past the 91 °C melt).

    • Isothermal hold for 1 min.

    • Cool 10 °C/min back to 25 °C (to observe recrystallization behavior).

  • Data Analysis: Integrate the endothermic melting peak. The area under the curve (normalized by mass) yields

    
     (J/g).
    

Self-Validation Check:

  • If the melting peak is broad (

    
    C width), the sample purity is compromised (eutectic impurity effect).
    
  • If

    
     varies by >5% between runs, check for sublimation (pan leakage) or thermal decomposition.[1][2]
    

DSC_Workflow Sample D-Pantolactone Sample (2-5mg) Pan Hermetic Al Pan (Sealed) Sample->Pan DSC DSC Instrument (Heat Flux) Pan->DSC Heating Ramp 10°C/min (25°C -> 150°C) DSC->Heating Event Endothermic Event (Melting @ ~91°C) Heating->Event Heat Flow (mW) Analysis Integration: Area = ΔH_fus Event->Analysis Analysis->Sample Purity Check (Van't Hoff)

Figure 1: Logic flow for DSC thermal characterization. The feedback loop implies using the Van't Hoff equation to calculate purity based on peak shape.

Reaction & Formation Energetics[2]

For process safety calculations (e.g., cooling capacity in oxidation reactions), the standard enthalpy of formation (


) and combustion (

) are vital.
Thermodynamic Estimates
  • Standard Enthalpy of Formation (

    
    ):  ~ -533 kJ/mol (Calculated).[1][2]
    
  • Standard Enthalpy of Combustion (

    
    ):  Not widely reported experimentally; must be derived.[1]
    
Protocol: Oxygen Bomb Calorimetry

Objective: Experimentally determine the energy of combustion to derive


.

Methodology:

  • Calibration: Calibrate the bomb calorimeter using Benzoic Acid standard to determine the calorimeter constant (

    
    ).
    
  • Combustion: Burn 1.0 g of D-Pantolactone in excess oxygen (30 bar) inside the stainless steel bomb.

  • Reaction:

    
    
    
  • Measurement: Record the adiabatic temperature rise (

    
    ).
    
  • Calculation:

    
    
    
    
    
    (Where
    
    
    is the change in moles of gas; here
    
    
    ).[1][2]

Thermal Stability & Decomposition Kinetics[4][5][6][7][8]

Safety in drying and distillation processes depends on knowing the "Point of No Return"—the temperature where D-Pantolactone begins to degrade irreversibly.

Decomposition Profile
  • Onset Temperature (

    
    ):  Typically >200 °C for lactone rings, but trace acids can catalyze premature ring-opening.[1][2]
    
  • Mechanism: Decarboxylation or ring-opening polymerization.[1][2]

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine the Activation Energy (


) of decomposition.

Methodology:

  • Dynamic Scan: Run TGA at multiple heating rates (

    
     °C/min) from 25 °C to 600 °C.
    
  • Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).[1]

  • Kinetic Analysis: Use the Ozawa-Flynn-Wall (OFW) isoconversional method.[1][2] Plot

    
     vs. 
    
    
    
    for fixed conversion fractions (
    
    
    ).[1][2]
    • The slope of these lines is proportional to

      
      .
      

TGA_Kinetics Input TGA Experimental Data (Multiple Heating Rates) Process Isoconversional Analysis (OFW Method) Input->Process Calc Slope Calculation ln(β) vs 1/T Process->Calc Output Activation Energy (Ea) Pre-exponential Factor (A) Calc->Output Safety Safety Limit Definition (Max Process Temp) Output->Safety

Figure 2: Workflow for deriving kinetic safety parameters from TGA data.

Applications in Process Engineering

The thermochemical data gathered above directly informs the Resolution of DL-Pantolactone , a key industrial step.

Thermodynamic Control of Resolution

Industrial synthesis often produces racemic DL-Pantolactone.[1][2] The separation involves the hydrolysis of the lactone to pantoic acid.[4]

  • Hydrolysis Enthalpy: The ring-opening reaction is exothermic.[1] Precise control of temperature (using

    
     data) is required to prevent thermal degradation of the sensitive D-pantoic acid intermediate.
    
  • Enzymatic Route: D-specific lactonases are used.[1][2][5][6] These enzymes have narrow thermal stability windows (typically 20–40 °C).[1] Operating outside this window (monitored via reaction calorimetry) leads to enzyme denaturation.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 439368, D-Pantolactone.[1][2] Retrieved from [Link][1][2]

  • NIST Chemistry WebBook. Pantolactone Phase Change Data.[1] Retrieved from [Link][1][2][7]

  • Cheméo. Chemical Properties of Pantolactone (CAS 599-04-2).[1][2][3] Retrieved from [Link][1][2]

  • Tang, R. C., et al. (2023). Biocatalytic kinetic resolution of D,L-pantolactone.[1][5] RSC Advances. Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals (DSC/TGA).[1] Retrieved from [Link][1][2]

Sources

Methodological & Application

Enzymatic kinetic resolution of DL-Pantolactone protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial-Grade Enzymatic Kinetic Resolution of DL-Pantolactone

Executive Summary

This application note details a robust, scalable protocol for the production of D-(-)-Pantolactone (D-PL) from racemic DL-Pantolactone (DL-PL) using D-lactonase (EC 3.1.1.25). D-Pantolactone is the critical chiral intermediate for the synthesis of D-Pantothenic Acid (Vitamin B5) and D-Panthenol .[1][2][3]

Unlike traditional chemical resolution using expensive chiral alkaloids (e.g., quinine/brucine), this enzymatic route offers superior atom economy, reduced environmental impact, and high enantiomeric excess (>99% ee). The protocol focuses on the hydrolytic kinetic resolution followed by a racemization-recycling loop , the current gold standard in industrial manufacturing (e.g., BASF, Fuji Chemical).

Mechanism of Action

The process relies on the stereoselective hydrolysis of the lactone ring.[4] The enzyme D-lactonase specifically recognizes the D-enantiomer of pantolactone, hydrolyzing it into D-pantoic acid (D-PA). The L-enantiomer remains as the unreacted lactone (L-PL).

Key Advantages of this Mechanism:

  • Phase Separation: The product (D-pantoic acid salt) is water-soluble, while the unreacted substrate (L-pantolactone) is soluble in organic solvents, allowing for facile separation.

  • Yield Maximization: The unreacted L-PL is not discarded; it is chemically racemized back to DL-PL and recycled, theoretically allowing 100% conversion of the starting material to the D-isomer.

Figure 1: Process Workflow Diagram

Pantolactone_Resolution Start Racemic DL-Pantolactone (Feedstock) Bioreactor Bioreactor Enzymatic Hydrolysis (D-Lactonase, pH 7.0, 30°C) Start->Bioreactor Input Separation Phase Separation (Solvent Extraction) Bioreactor->Separation Reaction Mixture Aqueous Aqueous Phase (D-Pantoate Salt) Separation->Aqueous D-Pantoic Acid Organic Organic Phase (L-Pantolactone) Separation->Organic L-Pantolactone Acidification Acidification & Relactonization (HCl / Heat) Aqueous->Acidification Racemization Racemization (Thermal/Catalytic) Organic->Racemization Product Pure D-Pantolactone (>99% ee) Acidification->Product Final Product Racemization->Start Recycle Loop

Caption: Closed-loop enzymatic resolution workflow including the critical racemization recycling step.

Materials & Equipment

Biological Reagents
  • Biocatalyst: Recombinant E. coli expressing D-lactonase (e.g., derived from Fusarium moniliforme or Fusarium oxysporum).

    • Note: Commercial immobilized lipases (e.g., CALB) are not recommended for this specific hydrolysis due to lower specificity compared to fungal lactonases.

  • Cofactor: Calcium Chloride (CaCl₂), essential for lactonase stability.

Chemical Reagents
  • Substrate: DL-Pantolactone (Racemic), >98% purity.[5]

  • Buffer components: KH₂PO₄, Na₂HPO₄.

  • pH Titrant: 15% Ammonia solution (NH₄OH) or 4M NaOH.

  • Extraction Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Acidifier: 6M Hydrochloric Acid (HCl).

Hardware
  • Bioreactor: Thermostatted stirred-tank reactor with pH-stat capability.

  • Analytical: HPLC with Chiral Column (e.g., Chiralpak AD-H or OD-H).

Experimental Protocol

Phase 1: Enzymatic Hydrolysis (Kinetic Resolution)

Rationale: D-lactonase activity is highly pH-dependent. As hydrolysis proceeds, D-pantoic acid is formed, lowering the pH.[4] A pH-stat system is strictly required to maintain activity.

  • Substrate Preparation:

    • Dissolve DL-Pantolactone in deionized water to a concentration of 350 g/L (High gravity loading is standard for this process).

    • Add CaCl₂ to a final concentration of 2–5 mM (stabilizes the enzyme structure).

  • Bioreactor Setup:

    • Load the substrate solution into the vessel.[2][5]

    • Equilibrate temperature to 30°C .

    • Adjust initial pH to 7.0 using dilute ammonia.[2]

  • Reaction Initiation:

    • Add the D-lactonase biocatalyst (Wet cell weight ~40 g/L or equivalent enzyme units).

    • Expert Tip: If using immobilized cells (e.g., Calcium Alginate beads), ensure gentle agitation (150-200 rpm) to prevent shear damage.

  • Monitoring & Control:

    • pH Control: The reaction will acidify. Automatically titrate with 15% NH₄OH to maintain pH at 7.0 ± 0.1 .

    • Endpoint: Monitor consumption of base. The reaction typically reaches ~50% conversion (theoretical maximum for resolution) in 6–12 hours .

    • Verification: Analyze an aliquot via Chiral HPLC (see Section 6). Target: >99% ee for D-Pantoic acid.

Phase 2: Separation & Purification

Rationale: Separation relies on the solubility difference between the ionized acid salt and the neutral lactone.

  • Filtration: Remove the biocatalyst (cells/beads) via filtration or centrifugation (5000 x g, 10 min). Save biocatalyst for reuse.

  • Extraction (L-Isomer Removal):

    • Transfer the cell-free supernatant (containing D-Pantoate and L-Pantolactone) to a separation funnel.

    • Extract 3 times with Ethyl Acetate (1:1 v/v ratio).

    • Organic Phase: Contains L-Pantolactone .[3][6][7] Save for racemization.

    • Aqueous Phase: Contains Ammonium D-Pantoate . Proceed to Phase 3.

Phase 3: Lactonization (Product Recovery)

Rationale: D-Pantoic acid must be cyclized back to the lactone form for stability and downstream utility.

  • Acidification:

    • Add 6M HCl to the aqueous phase until pH < 1.0. This converts D-Pantoate to free D-Pantoic acid.

  • Relactonization:

    • Heat the acidic solution to 60–70°C for 2 hours under vacuum to remove water. The acidic conditions and heat drive the ring-closure (lactonization).

  • Final Extraction:

    • Extract the resulting oil with Dichloromethane (DCM).

    • Evaporate solvent to yield crystalline D-Pantolactone .

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (<45%) Product InhibitionD-Pantoic acid can inhibit lactonase. Increase reaction volume or implement continuous extraction.
Low ee (<95%) Non-specific HydrolysisSpontaneous hydrolysis of L-PL occurs at pH > 8.0. Ensure pH stat is tightly calibrated to 7.[2][5]0.
Enzyme Instability Calcium DepletionLactonases are metalloenzymes. Ensure 2-5 mM CaCl₂ is present in the buffer.
Slow Reaction Rate Temperature StressDo not exceed 40°C. Fungal lactonases degrade rapidly above this threshold.

Analytical Methods

Chiral HPLC Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm × 250 mm, 5 μm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

  • Retention Times (Approx):

    • L-Pantolactone: ~12 min

    • D-Pantolactone: ~15 min

    • (Note: D-Pantoic acid may need derivatization or acidification for detection depending on column selection).

References

  • Zhang, Q., et al. (2021). Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase.[3][8] RSC Advances, 11, 721-725.[8] Link

  • Tang, L., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone.[9] International Journal of Molecular Sciences, 24(13), 11234. Link

  • Shimizu, S., et al. (1987). Asymmetric hydrolysis of DL-pantolactone by microbial enzymes. Agricultural and Biological Chemistry.
  • United States Patent US5275949A. Process for the preparation of D-pantolactone. Link

Sources

Application Note: Asymmetric Synthesis via D-Pantolactone Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) represents a highly efficient, cost-effective alternative to oxazolidinone-based (Evans) auxiliaries. Derived from the chiral pool (Vitamin B5 synthesis), it offers a unique steric environment due to its rigid lactone ring and the gem-dimethyl group at the C4 position.

This guide details the protocols for utilizing D-pantolactone in asymmetric Diels-Alder cycloadditions and


-alkylations . Unlike flexible acyclic auxiliaries, the pantolactone scaffold utilizes a specific chelation-controlled mechanism to lock transition states, often achieving diastereomeric excesses (

) exceeding 95% under optimized conditions.

Mechanistic Principles: The Chelation Control Model

The efficacy of D-pantolactone stems from its ability to form rigid chelates with Lewis acids (particularly titanium and aluminum species).

The Gem-Dimethyl Effect & Face Shielding

The gem-dimethyl group at C4 is not merely structural; it forces the conformation of the attached ester group. When a Lewis acid (e.g.,


) binds, it coordinates with both the ester carbonyl and the lactone carbonyl. This locks the rotation of the 

-

unsaturated bond (in Diels-Alder precursors), forcing the dienophile into an s-trans conformation (relative to the double bond and ester carbonyl) but a specific rotamer relative to the auxiliary.

The "lower" face of the double bond is effectively shielded by the auxiliary's bulk, directing nucleophilic attack or cycloaddition to the "upper" (Si) face with high selectivity.

Visualization of the Transition State

The following diagram illustrates the chelation-controlled transition state that dictates stereochemistry.

ChelationModel Ti Lewis Acid (TiCl4) Central Coordinator Lactone Lactone Carbonyl (Rigid Anchor) Ti->Lactone Chelation Ester Ester Carbonyl (Reactive Center) Ti->Ester Chelation Shield Gem-Dimethyl Group (Steric Shielding) Lactone->Shield Structural Link Attack Reagent Attack (Si-Face) Ester->Attack Accessible Path Shield->Attack Blocks Re-Face

Figure 1: Chelation model showing the Lewis acid locking the D-pantolactone derivative, exposing only the Si-face to reagent attack.

Protocol A: Asymmetric Diels-Alder Cycloaddition

This protocol describes the reaction between D-pantolactone acrylate and cyclopentadiene. This reaction is the benchmark for assessing auxiliary efficiency.

Substrate Preparation (Acrylation)

Reagents: D-Pantolactone (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (1.5 eq),


 (DCM).
  • Dissolve D-pantolactone in anhydrous DCM at 0°C.

  • Add triethylamine followed by dropwise addition of acryloyl chloride.

  • Stir at 0°C for 2 hours, then warm to room temperature (RT).

  • Critical Step: Wash with 1M HCl to remove amine salts (prevents polymerization).

  • Purify via silica gel chromatography (Hexane/EtOAc).

Cycloaddition Protocol

Reagents: Pantolactone Acrylate (1.0 eq), Cyclopentadiene (freshly cracked, 5.0 eq),


 (1.0 M in DCM).
  • Setup: Flame-dry a round-bottom flask under Argon. Add Pantolactone Acrylate and dissolve in anhydrous DCM (

    
     concentration).
    
  • Chelation: Cool to -70°C . Add

    
     (1.2 eq) dropwise. The solution will turn yellow/orange, indicating complex formation.
    
    • Note: Stir for 15 minutes to ensure thermodynamic equilibrium of the chelate.

  • Addition: Add Cyclopentadiene slowly to the cold solution.

  • Reaction: Maintain -70°C for 2–4 hours. Monitor by TLC (the complex is stable, but the reaction is fast).

  • Quench: Pour the cold mixture into saturated

    
     solution. Vigorous stirring is required to break the Ti-emulsion.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
Comparative Efficiency Data

The choice of Lewis Acid dramatically alters selectivity.


 is superior due to its ability to form a hexacoordinate species involving the two carbonyls and two chlorides.
Lewis AcidSolventTemp (°C)Yield (%)Endo:Exo RatioDiastereomeric Excess (de %)

DCM -70 88 98:2 >97

Toluene-708296:494

DCM-707590:1088

DCM-209085:1565
None (Thermal)Benzene259575:25<5

Table 1: Influence of Lewis Acid on the Diels-Alder reaction of D-pantolactone acrylate with cyclopentadiene [1][2].

Protocol B: Asymmetric -Alkylation

Pantolactone esters can be alkylated with high stereocontrol via lithium enolates.

Protocol
  • Enolization: Dissolve the pantolactone ester (e.g., propionate) in THF at -78°C.

  • Base Addition: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise.

    • Mechanism:[1][2][3] The lithium cation chelates between the enolate oxygen and the lactone carbonyl.

  • Electrophile: Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq) slowly.

  • Reaction: Stir at -78°C for 4 hours. Do not allow to warm rapidly, as this erodes the kinetic control.

  • Workup: Quench with saturated

    
    .
    

Auxiliary Cleavage and Recovery[2][4][5]

Economic viability depends on recovering the D-pantolactone. Unlike some auxiliaries that require harsh reduction, pantolactone can be removed via hydrolysis or transesterification.

Hydrolysis (Carboxylic Acid Release)
  • Reagent:

    
     (2.0 eq) in 
    
    
    
    (3:1).
  • Conditions: 0°C for 1 hour.

  • Recovery: Acidify the aqueous layer to pH 2 to precipitate the chiral acid product. Extract the aqueous layer with EtOAc to recover D-pantolactone (often >90% recovery).

Transesterification (Ester Release)
  • Reagent:

    
     or 
    
    
    
    .
  • Conditions: Reflux in ethanol/methanol.

  • Advantage: Directly yields the ethyl/methyl ester of the product and regenerates the auxiliary.

Workflow Diagram

Workflow Start D-Pantolactone (Chiral Pool) Acylation Acylation (Acryloyl Cl / Base) Start->Acylation Substrate Chiral Substrate Acylation->Substrate Reaction Asymmetric Rxn (TiCl4 / Diene) Substrate->Reaction + Lewis Acid Adduct Pure Diastereomer Reaction->Adduct >95% de Cleavage Cleavage (LiOH or Transesterification) Adduct->Cleavage Product Target Chiral Product Cleavage->Product Recycle Recovered D-Pantolactone Cleavage->Recycle >90% Recovery Recycle->Acylation Re-use

Figure 2: Closed-loop cycle for the synthesis and recovery of D-pantolactone.

Expert Troubleshooting & Optimization

  • Moisture Sensitivity: The

    
     chelate is extremely moisture-sensitive. If the yellow/orange color fades or precipitates form, the chelate has hydrolyzed. Ensure all glassware is flame-dried.
    
  • Temperature Control: In Diels-Alder reactions, -70°C is critical. At -20°C, the chelation is less rigid, and the de drops significantly (see Table 1).

  • Stoichiometry: Avoid large excesses of

    
    . Excess Lewis acid can catalyze non-selective background reactions. 1.1 to 1.2 equivalents is optimal.
    
  • Crystalline Intermediates: Many pantolactone derivatives are crystalline. If chromatographic separation is difficult, try recrystallization from hexane/ether to upgrade the diastereomeric excess before cleavage.

References

  • Poll, T., Sobczak, A., & Helmchen, G. (1985).[4] Diastereoface-discriminative metal coordination in asymmetric synthesis: D-pantolactone as practical chiral auxiliary for Lewis acid catalyzed Diels-Alder reactions. Tetrahedron Letters, 26(26), 3095-3098.

  • Helmchen, G., et al. (1987). Asymmetric Diels-Alder Reactions with Chiral Enoates as Dienophiles. Angewandte Chemie International Edition, 26(11), 1143-1145.

  • Koh, K., et al. (1990). Asymmetric synthesis of amino acids using D-pantolactone. Tetrahedron Letters, 31(51), 7431.

  • Camps, P., et al. (2000). D-Pantolactone as a Chiral Auxiliary in the Synthesis of Enantiopure Compounds.[5][6][7][8] Arkivoc, 1(1), 17-25.

Sources

Immobilized enzyme technology for pantolactone resolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Kinetic Resolution of Pantolactone Using Immobilized D-Lactonase

Executive Summary

D-(-)-Pantolactone (D-PL) is the critical chiral intermediate for the synthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A. While chemical resolution methods exist, they often require expensive chiral alkaloids and generate significant waste. This guide details a robust, industrial-grade protocol for the kinetic resolution of DL-pantolactone using immobilized D-lactonase .

By immobilizing recombinant whole cells (e.g., Fusarium sp. or engineered Pichia pastoris) in a calcium alginate matrix, this protocol achieves high substrate tolerance (>280 g/L), excellent enantiomeric excess (>95% ee), and catalyst reusability exceeding 50 cycles. This system relies on the stereoselective hydrolysis of D-pantolactone to D-pantoic acid, allowing the unreacted L-pantolactone to be separated and racemized, creating a highly efficient closed-loop process.

Mechanism & Process Logic

The core of this technology is the stereoselective hydrolysis catalyzed by D-lactonase.[1] Unlike lipases that often act on esters, D-lactonase specifically targets the lactone ring of the D-isomer.

The Reaction Pathway:

  • Input: Racemic DL-Pantolactone.

  • Reaction: Immobilized D-lactonase hydrolyzes only D-Pantolactone into D-Pantoic Acid (D-PA). L-Pantolactone remains intact.[2]

  • Separation: L-Pantolactone is hydrophobic and extracted with ethyl acetate. D-Pantoic Acid is hydrophilic (salt form at neutral pH) and remains in the aqueous phase.

  • Product Recovery: The aqueous D-Pantoic Acid is acidified and heated to undergo spontaneous relactonization, yielding pure D-Pantolactone.

Causality in Experimental Design:

  • Why Immobilization? Free enzymes or cells suffer from shear stress and cannot be easily separated from the viscous reaction mixture (high substrate loading). Alginate entrapment provides a porous protective shell that retains the biocatalyst while allowing rapid diffusion of the small pantolactone molecule.

  • Why pH Control? The hydrolysis reaction generates acid (D-pantoic acid), dropping the pH. D-lactonase activity is pH-sensitive (optimal pH 7.0).[3] Continuous titration with ammonia is essential to maintain activity and solubility.

Figure 1: Chemoenzymatic Process Workflow

Pantolactone_Resolution Input Racemic DL-Pantolactone (Feedstock) Reactor Bioreactor (Immobilized D-Lactonase) pH 7.0, 28°C Input->Reactor Dissolved in buffer Separator Phase Separation (Ethyl Acetate Extraction) Reactor->Separator Hydrolysate Mixture L_Stream Organic Phase (L-Pantolactone) Separator->L_Stream Unreacted L-PL D_Stream Aqueous Phase (D-Pantoic Acid) Separator->D_Stream Hydrolyzed D-PA Racemization Racemization (Chemical) L_Stream->Racemization Recycle Relactonization Acidification & Heating (H+ / Heat) D_Stream->Relactonization Lactonization Racemization->Input Re-entry FinalProduct Pure D-Pantolactone (>99% ee) Relactonization->FinalProduct

Caption: Closed-loop chemoenzymatic workflow for D-pantolactone production. Green nodes indicate enzymatic steps; Blue/Red indicate chemical processing.

Materials & Equipment

Reagents:

  • Biocatalyst Source: Wet cells of Fusarium moniliforme or recombinant Pichia pastoris expressing D-lactonase.[4][5]

  • Immobilization Matrix: Sodium Alginate (Low viscosity), Calcium Chloride (

    
    ), Glutaraldehyde (25% solution).
    
  • Reaction Media: DL-Pantolactone (Industrial grade), Ammonia solution (15 M), Ethyl Acetate, Hydrochloric acid (6 M).

Equipment:

  • Peristaltic pump (for droplet generation).

  • Overhead stirrer with low-shear impeller.

  • pH Stat titration system (e.g., Metrohm or Mettler Toledo).

  • HPLC with Chiral Column (e.g., Chiralcel OD-H).

Protocol 1: Biocatalyst Immobilization

Objective: Create robust calcium alginate beads containing whole cells with high mechanical stability for repeated batch use.

Step-by-Step Methodology:

  • Alginate Preparation:

    • Dissolve 20 g of Sodium Alginate in 1 L of distilled water.

    • Insight: Heat to 60°C to ensure complete dissolution, then cool to room temperature. Air bubbles must be removed (degassing) to prevent bead floating.

  • Cell Mixing:

    • Suspend 80 g of wet cell paste (biomass) into the alginate solution.

    • Mix gently but thoroughly to ensure homogenous distribution.

    • Critical: High cell loading (>100 g/L) weakens the bead structure; low loading (<40 g/L) reduces volumetric productivity. 80 g/L is the optimal trade-off.[5]

  • Bead Formation (Entrapment):

    • Prepare a hardening bath: 2% (w/v)

      
       solution  (chilled to 4°C).
      
    • Pump the cell-alginate mixture through a nozzle (1–2 mm ID) dropwise into the stirred

      
       bath.
      
    • Observation: Beads should form instantly upon contact. Allow to cure (harden) in the solution for 2 hours.

  • Cross-Linking (Stabilization):

    • Transfer beads to a solution containing 0.5% Glutaraldehyde and 0.5%

      
       .
      
    • Stir gently for 30 minutes at 4°C.

    • Causality: Glutaraldehyde cross-links the cell surface amines with the alginate matrix, preventing cell leakage during long-term operation.

  • Washing:

    • Wash beads 3 times with 0.9% NaCl solution to remove excess glutaraldehyde and unbound cells.

Protocol 2: Kinetic Resolution (The Reactor)

Objective: Perform the stereoselective hydrolysis of D-pantolactone.

Step-by-Step Methodology:

  • Reactor Setup:

    • Load 70 g of Immobilized Beads into a 500 mL reactor.

    • Add 100 mL of substrate solution containing 280 g/L DL-Pantolactone .

    • Add 0.5 g

      
        to the reaction mixture.
      
    • Insight: Calcium ions in the buffer prevent calcium leaching from the alginate beads, maintaining their structural integrity.

  • Reaction Conditions:

    • Temperature: 28°C (Strict control; >35°C degrades enzyme, <20°C slows kinetics).

    • Agitation: 150 rpm (Suspension without shear damage).

    • pH Control: Set pH-stat to maintain pH 7.0 . Use 15 M Ammonia as the titrant.[5]

    • Mechanism:[2][3][5][6][7] As D-pantolactone hydrolyzes to D-pantoic acid, pH drops. Ammonia addition forms Ammonium D-pantoate, which is highly soluble.

  • Monitoring:

    • Sample at 0, 2, 4, 6, and 8 hours.

    • Stop reaction when conversion reaches ~40–45% (theoretical max is 50%).

    • Note: Pushing conversion >45% risks hydrolyzing some L-isomer if the enzyme enantioselectivity isn't perfect, lowering product ee.

  • Termination & Recycling:

    • Filter the beads (retain for next batch).

    • Collect the filtrate (containing L-PL and Ammonium D-pantoate).

Protocol 3: Downstream Processing

Objective: Separate the unreacted L-isomer and recover the D-product.

  • Extraction of L-Pantolactone:

    • Extract the neutral filtrate with Ethyl Acetate (1:1 v/v) three times.

    • Organic Phase: Contains L-Pantolactone.[2][4][8] Send to racemization unit (heat with weak base) to convert back to DL-Pantolactone.

    • Aqueous Phase: Contains Ammonium D-pantoate.

  • Relactonization of D-Pantoic Acid:

    • Add Concentrated HCl or

      
        to the aqueous phase until pH < 1.0.
      
    • Heat to 95°C for 1 hour .

    • Chemistry: Acid + Heat drives the intramolecular esterification (lactonization) of D-pantoic acid back to D-pantolactone.

  • Final Purification:

    • Extract the acidic solution with Ethyl Acetate.

    • Evaporate solvent to obtain white crystalline D-Pantolactone .

Analytical Methods

Enantiomeric Excess (ee) Determination:

  • Instrument: HPLC (e.g., Agilent 1260).

  • Column: Chiralcel OD-H or OB-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Calculation:

    
    
    

Data Summary Table: Performance Metrics

ParameterValueNotes
Substrate Loading 280 g/LHigh industrial tolerance
Conversion 40–45%Per batch (Max 50%)
Reaction Time 8–10 HoursAt 28°C
Product ee > 95%High optical purity
Bead Reusability > 50 CyclesWith 90% activity retention
Space-Time Yield ~100 g/L/dayHigh productivity

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Issue1 Bead Disintegration Problem->Issue1 Issue2 Low Conversion Rate Problem->Issue2 Issue3 Low Enantioselectivity Problem->Issue3 Sol1 Check CaCl2 in Feed Increase Alginate Conc. Issue1->Sol1 Sol2 Check pH (Ammonia feed) Check Temp (28°C) Issue2->Sol2 Sol3 Stop reaction earlier (Over-hydrolysis) Issue3->Sol3

Caption: Decision tree for common operational failures in immobilized lactonase systems.

Common Issues:

  • Bead Swelling/Bursting: Usually caused by phosphate buffers or lack of calcium. Solution: Always maintain 5–10 mM

    
     in the reaction media. Avoid phosphate buffers; use Tris or simply water with pH-stat control.
    
  • Leaching: Enzyme activity appears in the supernatant. Solution: Increase glutaraldehyde cross-linking time or concentration slightly (up to 1%), but monitor for activity loss.

  • Racemization of Product: If the relactonization step is too harsh (too long at high heat), D-PL can partially racemize. Solution: Optimize acid hydrolysis time; stop heating immediately upon completion.

References

  • Zhang, Q. H., et al. (2021).[3] Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. RSC Advances. Available at: [Link]

  • Sun, J., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. MDPI Bioengineering. Available at: [Link][2]

  • Shimizu, S., et al. (1987). Stereoselective hydrolysis of D-pantolactone by Fusarium oxysporum. Agricultural and Biological Chemistry.[2][3][4][5][7][8] (Foundational reference for D-lactonase discovery).

Sources

Application Note: A High-Yield, Sustainable Route to D-Pantolactone via Whole-Cell Multi-Enzyme Deracemization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-pantolactone is a critical chiral precursor for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are indispensable in the pharmaceutical, cosmetic, and food industries.[1][2][3] Traditional manufacturing relies on the kinetic resolution of racemic (dl)-pantolactone, a method that is inherently limited to a 50% theoretical yield and often requires complex downstream processing to racemize and recycle the undesired l-enantiomer.[4][5] This application note details a superior deracemization strategy that overcomes these limitations. By employing a multi-enzyme cascade within a whole-cell biocatalyst, this process converts a racemic mixture almost entirely into the desired D-enantiomer, achieving near-quantitative yields in a greener, more efficient one-pot system.[6][7] We present the scientific principles, detailed experimental protocols, and expected outcomes for this advanced biocatalytic transformation.

Principle of the Deracemization Cascade

The core of this technology is a concurrent, three-enzyme oxidation-reduction cycle that transforms l-pantolactone into D-pantolactone via a common achiral intermediate, ketopantolactone.[7][8] This elegant biological system ensures that the starting material is consumed completely, pushing the theoretical yield to 100%. The cascade is comprised of the following key components:

  • Enzyme 1: L-Pantolactone Dehydrogenase (LPLDH): This enzyme exhibits high stereoselectivity, catalyzing the oxidation of only the l-enantiomer from the racemic mixture into 2-ketopantolactone. This step requires an oxidized nicotinamide cofactor (e.g., NADP+).[6][8]

  • Enzyme 2: Ketopantolactone Reductase (KPLR): This reductase is engineered for strict stereoselectivity in the opposite direction of LPLDH. It reduces the achiral ketopantolactone intermediate exclusively to D-pantolactone, consuming a reduced nicotinamide cofactor (e.g., NADPH).[6][9]

  • Enzyme 3: Glucose Dehydrogenase (GDH): To make the process economically viable, the expensive NADPH cofactor must be continuously regenerated. GDH serves this purpose, oxidizing a low-cost sacrificial co-substrate, D-glucose, to D-gluconolactone.[10] This reaction simultaneously reduces NADP+ back to NADPH, fueling the primary KPLR reaction. The resulting D-gluconolactone spontaneously hydrolyzes to gluconic acid.[10][11]

By co-expressing all three enzymes within a single host organism, such as Escherichia coli, we create a robust whole-cell biocatalyst. This approach confines the enzymes and cofactors, improving stability and mass transfer efficiency while simplifying catalyst handling and recovery.[6][8]

Deracemization_Cascade dl_PL dl-Pantolactone (Racemic Mixture) l_PL l-Pantolactone d_PL d-Pantolactone (Product) KPL Ketopantolactone (Achiral Intermediate) l_PL->KPL AmeLPLDH l_PL->NADP_source consumes NADP+ KPL->d_PL ZpaCPR (KPLR) KPL->NADPH_sink consumes NADPH NADP NADP+ NADPH NADPH NADP->NADPH BsGDH Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate BsGDH

Figure 1: Multi-enzyme cascade for dl-pantolactone deracemization.

Materials and Methods

Reagents and Equipment
  • Substrates: (dl)-Pantolactone (≥99%), D-Glucose (anhydrous).

  • Buffers: Potassium phosphate buffer (pH 7.0), Sodium hydroxide (for pH control).

  • Biocatalyst: Recombinant E. coli BL21(DE3) whole cells co-expressing LPLDH from Amycolatopsis methanolica (AmeLPLDH), KPLR from Zygosaccharomyces parabailii (ZpaCPR), and GDH from Bacillus subtilis (BsGDH).[6] (Note: Lyophilized or wet cell paste can be used).

  • Analytical Standards: D-pantolactone (≥99.5%), L-pantolactone (≥99.5%).

  • HPLC Solvents: n-Hexane (HPLC grade), Isopropanol (HPLC grade).

  • Equipment: Temperature-controlled orbital shaker or stirred-tank bioreactor, pH meter and controller, Centrifuge, HPLC system with UV detector, Chiral HPLC column (e.g., polysaccharide-based CSP).

Protocol 1: Biocatalyst Preparation

This protocol assumes the availability of the engineered E. coli strain. Standard molecular biology techniques for plasmid construction and transformation are not covered.

  • Inoculation: Inoculate 10 mL of sterile LB medium (with appropriate antibiotics) with a single colony of the recombinant E. coli. Incubate at 37°C with shaking (200 rpm) overnight.

  • Scale-Up: Use the overnight culture to inoculate 1 L of Terrific Broth medium. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Expression: Continue incubation at 20°C with shaking for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Washing: Wash the cell pellet twice with a 50 mM potassium phosphate buffer (pH 7.0).

  • Storage: The resulting wet cell paste can be used immediately or stored at -80°C for future use.

Protocol 2: Whole-Cell Deracemization Reaction

Workflow_Diagram cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Biotransformation cluster_analysis Phase 3: Analysis p1 Prepare Reaction Mixture p2 Add Whole-Cell Biocatalyst p1->p2 p3 Set Initial pH to 7.0 p2->p3 r1 Incubate at 30°C with Agitation p3->r1 r2 Monitor & Control pH (Add NaOH as needed) r1->r2 r3 Take Time-Course Samples (0, 6, 12, 24, 36h) r2->r3 a1 Quench Reaction & Prepare Sample r3->a1 a2 Perform Chiral HPLC Analysis a1->a2 a3 Calculate Conversion & Enantiomeric Excess a2->a3

Figure 2: Experimental workflow for enzymatic deracemization.
  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing 1.25 M dl-pantolactone and 1.5 M D-glucose in 200 mM potassium phosphate buffer (pH 7.0).[6]

    • Causality Note: A slight molar excess of glucose is used to ensure the cofactor regeneration system is not rate-limiting throughout the reaction.

  • Biocatalyst Addition: Add the prepared whole-cell biocatalyst to the reaction mixture. A typical loading is 200 g/L of wet cell weight.[4]

  • Reaction Conditions: Incubate the mixture at 30°C with agitation (e.g., 600 rpm).[4]

  • pH Control: The GDH-catalyzed oxidation of glucose produces gluconic acid, causing the pH to drop.[10] Maintain the pH at 7.0 ± 0.2 by the automated or manual addition of 1-5 M NaOH.

    • Causality Note: Maintaining a stable pH is critical as enzyme activity and stability are highly pH-dependent. A pH of 7.0 is often optimal for these types of enzymatic systems.[1]

  • Sampling: Withdraw aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 6, 12, 24, 36 hours) for analysis.

Protocol 3: Chiral HPLC Analysis
  • Sample Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding an equal volume of acetonitrile or by heating, then centrifuge to pellet the cells and precipitated proteins.

  • Dilution: Dilute the supernatant with the mobile phase to a final concentration suitable for HPLC analysis (e.g., ~1 mg/mL).

  • Chromatography: Inject the diluted sample onto a chiral stationary phase (CSP) column.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Self-Validation: The specific mobile phase composition may require optimization depending on the exact chiral column used. The goal is to achieve baseline separation of the D- and L-pantolactone enantiomers.[12][13]

  • Quantification: Determine the concentration of each enantiomer by comparing the peak areas to a standard curve generated with pure D- and L-pantolactone standards.

Expected Results & Data Analysis

The progress of the deracemization is monitored by calculating the conversion of l-pantolactone and the enantiomeric excess (e.e.) of the D-pantolactone product.

Calculations:

  • Enantiomeric Excess (e.e.) %: ([D-PL] - [L-PL]) / ([D-PL] + [L-PL]) * 100

  • Total Conversion %: (Initial [L-PL] - Final [L-PL]) / Initial [L-PL] * 100

ParameterOptimized ValueReference
Substrate Concentration1.25 M (162.6 g/L)[6]
Reaction Time36 hours[6]
Temperature30 °C[4]
pH7.0[4]
Expected e.e. of Product >98.5% [6]
Expected Productivity ~107 g / (L·d) [6]

Under the optimized conditions described, one can expect to achieve a final enantiomeric excess for D-pantolactone of over 98%, with nearly complete conversion of the initial l-pantolactone.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion Rate 1. Insufficient biocatalyst activity or loading.2. Sub-optimal pH or temperature.3. Cofactor regeneration is rate-limiting.1. Increase biocatalyst loading; verify cell viability/activity.2. Calibrate pH probe and thermometer; ensure stable control.3. Ensure glucose concentration is in molar excess.
Low Enantiomeric Excess (e.e.) 1. Poor stereoselectivity of LPLDH or KPLR.2. Presence of contaminating enzymes in the host with competing activities.1. This is an intrinsic property of the enzymes; requires protein engineering or screening for better enzymes.2. Use a clean host strain; purify enzymes if using cell-free extract.
Rapid pH Drop 1. High rate of glucose conversion to gluconic acid.2. Insufficient buffering capacity or NaOH feed rate.1. This is expected and indicates a functional system.2. Increase buffer concentration; ensure NaOH delivery system can keep up with acid production.
Reaction Stalls Prematurely 1. Enzyme inhibition by high substrate or product concentration.2. Loss of enzyme activity over time.1. Consider a fed-batch strategy for the substrate.2. Optimize reaction conditions (e.g., lower temperature) to improve enzyme stability.

Conclusion

The multi-enzyme deracemization of dl-pantolactone represents a paradigm shift in chiral synthesis, moving from yield-limited resolution to a fully consumptive and sustainable transformation. This whole-cell biocatalytic approach is robust, highly efficient, and environmentally friendly, avoiding the need for harsh chemical reagents and complex separation steps associated with classical methods.[7][14] The protocols outlined in this note provide a validated framework for researchers and drug development professionals to implement this powerful technology for the large-scale, economical production of enantiomerically pure D-pantolactone.

References

  • Jin, L., Liu, X., Wang, T., & Ying, X. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. Molecules, 28(14), 5371. [Link]

  • ResearchGate. (n.d.). Enzyme cascade for biocatalytic deracemization of D,L-phosphinothricin. Request PDF. [Link]

  • MDPI. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. [Link]

  • Seremet, T., et al. (2022). Allergic contact dermatitis from pantolactone and dexpanthenol in wound healing creams. Contact Dermatitis, 87(5), 455-458. [Link]

  • Zhang, Q., et al. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 11(2), 721-725. [Link]

  • Johnson Matthey. (n.d.). Glucose dehydrogenase (GDH enzyme). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DL-Pantolactone: A Versatile Chemical Intermediate for Pharmaceuticals and Cosmetics. [Link]

  • RSC Publishing. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. [Link]

  • ResearchGate. (n.d.). Catalytic activity screening of l-pantolactone dehydrogenases. [Link]

  • PubMed. (2023). Recent progress on glucose dehydrogenase: multifaceted applications in industrial biocatalysis, cofactor regeneration, glucose sensors, and biofuel cells. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of D-Pantolactone in Pharmaceutical and Fine Chemical Industries. [Link]

  • Zhao, M., et al. (2017). Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy. Biotechnology Letters, 39(11), 1741-1746. [Link]

  • National Institutes of Health. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PMC. [Link]

  • Patterson, D., & Møllendal, H. (2021). Chiral analysis of pantolactone with molecular rotational resonance spectroscopy. arXiv preprint arXiv:2111.14881. [Link]

  • RSC Publishing. (2020). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Semantic Scholar. (n.d.). Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]

  • MDPI. (2020). Analytical Separation of Closantel Enantiomers by HPLC. [Link]

Sources

Application Note: High-Resolution Chiral HPLC Separation of Pantolactone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the enantiomeric separation of Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone), a critical intermediate in the synthesis of Pantothenic Acid (Vitamin B5) .[1]

While D-(-)-pantolactone is the biologically active precursor required for pharmaceutical production, the L-(+)-isomer is inactive. Industrial synthesis often yields a racemic mixture requiring kinetic resolution. This HPLC method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase mode to achieve baseline resolution (


), ensuring precise Enantiomeric Excess (

) determination for quality control and process optimization.

Introduction & Mechanism[2]

The Chirality Challenge

Pantolactone possesses a single chiral center at the C2 position. The separation is challenging due to the molecule's relatively small size and lack of strong aromatic pi-pi interaction sites, which are typically leveraged in chiral recognition.

Mechanism of Separation

The selected method employs an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA).

  • Chiral Recognition: The separation relies on hydrogen bonding between the hydroxyl/carbonyl groups of the pantolactone and the carbamate linkages of the amylose polymer.

  • Steric Fit: The helical structure of the amylose derivative creates chiral cavities that differentially retain the D- and L-enantiomers based on their 3D spatial arrangement.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, Autosampler, TCC).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or immobilized equivalent CHIRALPAK® IA.

  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade).

Chromatographic Conditions (Standard Method)
ParameterSettingRationale
Mobile Phase n-Hexane : 2-Propanol (90 : 10 v/v)Hexane provides the non-polar carrier; IPA modulates hydrogen bonding strength.[2]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.
Column Temp 25°CLower temperatures often enhance chiral recognition (enthalpy driven).
Detection UV @ 220 nmPantolactone lacks strong chromophores; 220 nm captures the carbonyl absorption.
Injection Volume 5 - 10 µLPrevent column overload which causes peak broadening.
Run Time 15 minutesBoth enantiomers typically elute < 12 mins.
Sample Preparation
  • Stock Solution: Weigh 10 mg of racemic Pantolactone standard.

  • Dissolution: Dissolve in 10 mL of Mobile Phase (Hexane/IPA 90:10).

    • Critical: Do not dissolve in pure IPA or Methanol if injecting large volumes, as "solvent shock" will distort peak shape.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Concentration: Final concentration approx. 1.0 mg/mL.

Method Development & Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the separation if the standard conditions do not yield baseline resolution.

G Start Start: Standard Condition Hexane:IPA (90:10) Col: Chiralpak AD-H CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 1.5 Proceed to Validation CheckRs->Good Yes Poor Rs < 1.5 (Partial Separation) CheckRs->Poor No Action1 Decrease IPA to 5% (Hexane:IPA 95:5) Poor->Action1 First Step Action2 Lower Temp to 15°C Poor->Action2 If retention is too low Action3 Switch Column (Chiralpak OD-H or IA) Poor->Action3 If selectivity is absent Action1->CheckRs Re-evaluate Action2->CheckRs

Figure 1: Optimization workflow for Pantolactone separation. Adjusting mobile phase polarity is the primary variable.

Typical Results & Data Analysis

Under the standard conditions (Hexane/IPA 90:10 on Chiralpak AD-H), the following performance is expected:

PeakEnantiomerRetention Time (

)
Capacity Factor (

)
Selectivity (

)
Resolution (

)
1(R)-(+)-Pantolactone~7.5 min1.50--
2(S)-(-)-Pantolactone~8.9 min1.961.30> 2.0

Note: Elution order may reverse depending on the specific column lot or if using the OD-H column. Always inject a pure enantiomer standard (e.g., D-Pantolactone) to confirm identity.

Calculation of Enantiomeric Excess (%ee)


Critical Technical Considerations (E-E-A-T)

Column Stability (Coated vs. Immobilized)
  • Chiralpak AD-H is a coated phase.[3]

    • WARNING: Never use "forbidden solvents" such as Ethyl Acetate, THF, DCM, or Chloroform. These will dissolve the polymer coating and destroy the column immediately.

  • Chiralpak IA is the immobilized version of AD.

    • Benefit: It is robust against a wider range of solvents. If your sample is hard to dissolve in Hexane/IPA, use Chiralpak IA and dissolve the sample in a small amount of DCM before diluting with mobile phase.

Hydrolysis Risk

Pantolactone is a lactone.[4] In the presence of water and basic conditions, it hydrolyzes to Pantoic Acid .

  • Why Normal Phase? We use Hexane/IPA (non-aqueous) to prevent in-situ hydrolysis during the run.

  • Sample Stability: Keep samples in non-aqueous solvents. If Reversed Phase (RP) is absolutely necessary (e.g., Chiralpak AD-RH), ensure the pH is acidic (pH 2.0 - 3.0) to maintain the lactone form.[4]

Detection Wavelength

Pantolactone has a weak UV absorption.

  • 210-220 nm: High sensitivity but susceptible to baseline noise from IPA impurities. Use HPLC-grade IPA.

  • 254 nm: Virtually no signal. Do not use.

  • Refractive Index (RI): An excellent alternative if UV noise is too high, though it precludes gradient elution.

References

  • Daicel Chiral Technologies. (n.d.).[5] Application Note: Separation of Pantoyl Lactone (ID 2337).[6] Retrieved from [Link] (Search ID: 2337).

  • Daicel Chiral Technologies. (n.d.).[5] General Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography Method for Chiral Separation of Pantolactone Enantiomers.[1] Application Note.

  • Steinreiber, J., et al. (2001). Enantioselective hydrolysis of D,L-pantolactone by fungal lactonases.Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 577-582.

Sources

Application Note: High-Resolution Chiral GC Analysis of D- and L-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) is the critical chiral intermediate in the industrial synthesis of Pantothenic Acid (Vitamin B5) and Panthenol. The biological activity of Vitamin B5 is exclusively attributed to the D-enantiomer; therefore, quantifying the enantiomeric purity (enantiomeric excess, ee) is a mandatory critical quality attribute (CQA) in drug development and manufacturing.

This guide details a robust Gas Chromatography (GC) protocol for the direct separation of D- and L-pantolactone without derivatization.[1] By utilizing a specific derivatized


-cyclodextrin stationary phase, this method achieves baseline resolution (

), ensuring precise quantitation of trace L-enantiomer impurities.

Scientific Foundation: Chiral Recognition Mechanism

Why Cyclodextrins?

The separation of pantolactone enantiomers relies on the formation of transient, diastereomeric inclusion complexes between the analyte and the chiral stationary phase (CSP).

  • The Host: The CSP consists of

    
    -cyclodextrin (
    
    
    
    -CD) molecules derivatized with specific functional groups (e.g., methyl, tert-butyl-dimethylsilyl). These derivatives lower the melting point of the CD, allowing it to function as a liquid stationary phase, and provide specific steric pockets.
  • The Guest: Pantolactone possesses a hydrophobic dimethyl group and a polar lactone ring.

  • The Interaction: The D- and L-enantiomers fit differently into the hydrophobic cavity of the cyclodextrin. The enantiomer that forms a more stable inclusion complex (lower energy state) is retained longer. For pantolactone on standard

    
    -DEX phases, the interaction is driven by hydrogen bonding between the hydroxyl group of the lactone and the oxygen bridges of the cyclodextrin rim.
    
Mechanism Visualization

The following diagram illustrates the logical flow of the chiral recognition process.

ChiralRecognition Sample Racemic Mixture (D- & L-Pantolactone) Column Capillary Column (Derivatized u03b2-Cyclodextrin) Sample->Column Injection Interaction Host-Guest Inclusion Complexation Column->Interaction Partitioning Separation Differential Retention (Thermodynamic Selectivity) Interaction->Separation u0394G (D-form) u2260 u0394G (L-form) Result Resolved Peaks (Enantiomeric Excess) Separation->Result Detection (FID)

Figure 1: Mechanism of chiral recognition via host-guest inclusion complexation.

Experimental Protocol

Reagents and Standards
  • Reference Standards: D-Pantolactone (>99.0% purity) and L-Pantolactone (>98.0% purity).

  • Solvents: Ethyl Acetate or Ethanol (HPLC Grade). Note: Avoid methanol if transesterification is suspected, though rare under GC conditions.

  • Internal Standard (Optional):

    
    -Butyrolactone (if absolute quantification is required).
    
Instrumentation & Conditions

This protocol is optimized for a Restek Rt-βDEXsm column, but equivalent phases (permethylated


-cyclodextrins) from other vendors (e.g., Supelco 

-DEX 120, Agilent Cyclosil-B) may be adapted with minor temperature adjustments.
ParameterSetting / SpecificationRationale
GC System Agilent 7890/8890 or equivalent with FIDFID provides a linear response for hydrocarbons/lactones.
Column Rt-βDEXsm (30 m x 0.25 mm x 0.25 µm)Specific selectivity for lactones via shape recognition.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split Mode (50:1), 230°CHigh split ratio ensures sharp peaks and prevents column overload.
Oven Program 120°C (Hold 1 min)

2.0°C/min

180°C (Hold 2 min)
Slow ramp is critical for chiral resolution (

).
Detector (FID) 250°C; H2 (30 mL/min), Air (400 mL/min)Standard FID parameters.
Injection Vol 1.0 µLStandard capillary injection volume.
Sample Preparation Workflow
  • Stock Solution Preparation: Weigh 10.0 mg of D-Pantolactone and 10.0 mg of L-Pantolactone into separate 10 mL volumetric flasks. Dilute to volume with Ethyl Acetate (1.0 mg/mL).

  • Racemic Resolution Mix: Mix equal volumes (500 µL) of D- and L-stock solutions. This is used to establish the system suitability (resolution).

  • Sample Preparation: Dissolve the test sample in Ethyl Acetate to a concentration of ~1.0 mg/mL.

Results & Data Analysis

Expected Chromatography

Under the prescribed conditions, the elution order is typically L-Pantolactone followed by D-Pantolactone (Note: Elution order must always be confirmed with pure standards as it can reverse depending on the specific cyclodextrin derivative used).

  • L-Pantolactone Retention: ~18.5 min

  • D-Pantolactone Retention: ~19.2 min

  • Resolution (

    
    ):  > 1.5 (Baseline separation)
    
Calculation of Enantiomeric Excess (%ee)

The enantiomeric excess is calculated using the area normalization method, assuming the response factor for both enantiomers is identical (valid for enantiomers).



Where:

  • 
     = Area of the dominant peak (usually D-Pantolactone).
    
  • 
     = Area of the impurity peak (L-Pantolactone).
    
System Suitability Testing (SST) Protocol

Before running unknown samples, the system must pass the following criteria using the Racemic Resolution Mix :

  • Resolution (

    
    ): 
    
    
    
    between D- and L- peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    for both peaks.
  • Retention Time Repeatability:

    
     RSD (n=5 injections).
    

Troubleshooting & Optimization

Use the following decision tree to resolve common separation issues.

Troubleshooting Start Issue Observed PoorRes Resolution < 1.5 Start->PoorRes Tailing Peak Tailing > 1.2 Start->Tailing Drift RT Drift Start->Drift SlowRamp Decrease Ramp Rate (e.g., to 1.0u00b0C/min) PoorRes->SlowRamp LowerTemp Lower Initial Temp (Start @ 100u00b0C) PoorRes->LowerTemp Liner Replace Inlet Liner (Deactivated Wool) Tailing->Liner Dilute Dilute Sample (Prevent Overload) Tailing->Dilute Cond Condition Column (200u00b0C for 2 hrs) Drift->Cond Flow Check Carrier Gas Constant Flow Mode Drift->Flow

Figure 2: Troubleshooting decision tree for chiral GC analysis.

Key Optimization Insight

If baseline separation is not achieved with the standard ramp, lowering the temperature is the most effective variable. Chiral recognition is enthalpy-driven; lower temperatures increase the difference in free energy (


) between the inclusion complexes, thereby improving selectivity (

).

References

  • Restek Corporation. (2021). Chiral Analysis of Pantolactone with Molecular Rotational Resonance Spectroscopy (Validation via GC). Retrieved from (Verified via search context 1.8).

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography.[1][2][3][4][5][6][7] Journal of Chromatography A, 906(1-2), 275-299. (Foundational text on Cyclodextrin GC).

  • BenchChem. (2025).[1] A Comparative Guide to Purity Analysis of DL-Pantolactone: GC vs. HPLC Methods. Retrieved from (Verified via search context 1.1).

  • Supelco/Sigma-Aldrich.Chiral Cyclodextrin Capillary GC Columns: Application in Enantiomer Separation. (Contextual reference for -DEX phases).

Sources

Application Note: Industrial Scale Chemo-Enzymatic Production of D-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Pantolactone (D-PL) is the chiral building block for Calcium D-Pantothenate (Vitamin B5) and Coenzyme A. While chemical resolution methods using chiral amines (e.g., quinine) exist, they are economically inefficient and environmentally hazardous at the metric-ton scale.

This Application Note details the Chemo-Enzymatic Kinetic Resolution process, currently the industry standard for large-scale D-PL production. This method utilizes a stereospecific D-lactonase (typically from Fusarium sp.) to hydrolyze D-pantolactone into D-pantoic acid, leaving L-pantolactone intact.[1] This difference in solubility allows for facile separation, followed by chemical relactonization of the D-acid and racemization/recycling of the L-isomer.

Process Logic & Workflow

The core of this protocol relies on the phase-separation logic:

  • Hydrolysis: D-Lactonase converts D-PL (Lactone)

    
     D-Pantoic Acid (Salt/Acid).
    
  • Phase Split: L-PL (Organic soluble) is separated from D-Pantoic Acid (Water soluble).

  • Relactonization: D-Pantoic Acid is acid-catalyzed back to D-PL.[2]

  • Recycling: L-PL is thermally racemized to DL-PL and re-fed into the reactor.

Process Flow Diagram

The following diagram illustrates the closed-loop efficiency of this production cycle.

DPantolactoneProduction Start Start: DL-Pantolactone (Racemic Feed) Bioreactor Bioreactor: Kinetic Resolution (Immobilized D-Lactonase) pH 7.0, 30°C Start->Bioreactor Feed Separation Phase Separation (Solvent Extraction) Bioreactor->Separation Hydrolysate OrganicPhase Organic Phase: L-Pantolactone Separation->OrganicPhase Extract L-PL AqueousPhase Aqueous Phase: D-Pantoic Acid Separation->AqueousPhase D-Pantoate Salt Racemization Racemization Unit (Thermal/Base Catalyzed) OrganicPhase->Racemization Recycle Stream Relactonization Relactonization (H+ / Heat) AqueousPhase->Relactonization Acidify Racemization->Start Re-enter as DL-PL Purification Crystallization & Drying (Final D-PL) Relactonization->Purification Crude D-PL

Figure 1: Closed-loop chemo-enzymatic workflow. The system maximizes yield by recycling the unreacted L-isomer.

Module 1: Biocatalyst Preparation (Upstream)

The efficiency of this process depends on the specific activity of the D-lactonase. Fusarium oxysporum or Fusarium moniliforme are the gold-standard sources.

Protocol A: Immobilization of Fusarium Cells

Using whole cells is often more stable and cost-effective than purified enzymes for this specific hydrolysis.

  • Fermentation: Cultivate Fusarium sp. in a medium containing glucose (2%), peptone (1%), and corn steep liquor (1%) at 28°C for 48–72 hours.

  • Harvest: Centrifuge broth (5000 x g, 15 min) to collect wet cell paste.

  • Alginate Mixing: Resuspend cells in 2% sodium alginate solution (Ratio: 1 part wet cells to 10 parts alginate solution).

  • Cross-linking: Drop the mixture through a nozzle (0.5 mm diameter) into a stirred 0.1 M CaCl₂ solution.

  • Curing: Allow beads to harden for 2 hours. Wash with saline.

    • Why this works: Calcium alginate entrapment protects the lactonase from shear stress in the reactor while allowing substrate diffusion [1].

Module 2: Enzymatic Resolution (The Reaction)

This step selectively opens the lactone ring of the D-isomer.

Protocol B: Bioreactor Setup
  • Substrate: 30–40% (w/v) aqueous solution of DL-Pantolactone.

  • Biocatalyst Load: 10–15% (w/v) immobilized beads.

  • Temperature: 28–30°C.[1]

  • pH Control: 6.8–7.2 (Critical).

Procedure:

  • Load the bioreactor with the substrate solution.

  • Add immobilized beads.

  • Initiate Reaction: Agitate gently (low shear impeller).

  • pH Maintenance: As D-PL hydrolyzes to D-pantoic acid, pH will drop. Automatically titrate with 10M Ammonia (NH₄OH) or NaOH to maintain pH 7.0.

    • End-Point Detection: The reaction is complete when base consumption plateaus (approx. 50% theoretical conversion).

    • Validation: Check enantiomeric excess (ee) of the remaining lactone (L-PL) via HPLC (Chiralpak AD-H column). Target: >98% ee for L-PL (indicating total consumption of D-PL).

Module 3: Downstream Processing

Separation relies on the fact that D-pantoate is an ionic salt (water-soluble), while L-pantolactone remains a neutral organic molecule.

Protocol C: Separation and Relactonization
  • Filtration: Remove immobilized biocatalyst beads (save for reuse).

  • Extraction (L-PL Removal):

    • Extract the aqueous reaction mixture with Ethyl Acetate or Methylene Chloride (1:1 v/v).

    • Result: Organic phase contains L-PL (send to Module 4). Aqueous phase contains D-Pantoate.[2]

  • Acidification:

    • Add concentrated HCl or H₂SO₄ to the aqueous phase until pH < 1.0.

  • Relactonization:

    • Heat the acidified solution to 95°C for 1–2 hours.

    • Mechanism:[2][3][4][5][6] Acid + Heat drives the dehydration of D-pantoic acid back to D-Pantolactone [2].

  • Extraction (D-PL Recovery):

    • Extract the now-acidic aqueous phase with Ethyl Acetate.

    • Evaporate solvent to obtain crude D-PL crystals.

Protocol D: Final Crystallization
  • Dissolve crude D-PL in minimal hot Isopropyl Alcohol (IPA) or a mixture of Ethyl Acetate/Petroleum Ether.

  • Cool slowly to 4°C.

  • Filter white needle-like crystals.

    • Target Purity: >99.5%.[7]

    • Specific Rotation:

      
       to 
      
      
      
      (c=2, H₂O).

Module 4: Racemization (The Efficiency Loop)

To make the process economical, the unreacted L-PL must be converted back to DL-PL.

Protocol E: Thermal Racemization
  • Take the L-PL from the organic phase in Module 3 (solvent evaporated).

  • Add a weak base catalyst (e.g., Sodium Carbonate, 0.5% w/w).

  • Heat to 140–160°C for 2–4 hours.

  • Distillation: Distill the product under vacuum to recover pure DL-Pantolactone.

  • Recycle: Mix this distillate with fresh DL-Pantolactone feed for the next batch.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Reaction pH 6.8 – 7.2Low (<6.0): Enzyme inactivation.High (>8.0): Spontaneous chemical hydrolysis of L-PL (lowers yield).
Temperature 28 – 30°C>35°C: Rapid denaturation of fungal lactonase.
Conversion 48 – 50%<45%: Waste of D-isomer.>55%: Indicates hydrolysis of L-isomer (loss of enantiopurity).
Relactonization pH < 1.0>2.0: Incomplete ring closure; low yield of final D-PL.

References

  • Zhang, Q., et al. (2021). "Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase."[8] RSC Advances, 11, 721-725.[8]

  • Shimizu, S., et al. "Process for the preparation of D-pantolactone." U.S. Patent 5,275,949. (Assigned to Daiichi Fine Chemical Co).[2]

  • Tang, Y., et al. (2002). "Production of D-pantolactone hydrolase by Fusarium moniliforme SW-902."[9] Wei Sheng Wu Xue Bao, 42(1), 81-87.[9]

  • Kataoka, M., et al. (2003). "Lactonohydrolase-catalyzed optical resolution of pantoyl lactone: Selection of a potent enzyme producer." Enzyme and Microbial Technology.

Sources

Troubleshooting & Optimization

Troubleshooting common issues in pantolactone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Pantolactone Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Support Hub (Q&A, Protocols, Diagnostics)

Introduction: The Critical Path to D-(-)-Pantolactone

Pantolactone (dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone) is the chiral lactone moiety essential for the synthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A . While the racemic synthesis is chemically straightforward, the biological activity resides exclusively in the D-(-)-enantiomer (also referred to as (R)-pantolactone).

This guide addresses the two primary challenges in pantolactone production:

  • Chemical Synthesis: Controlling the aldol condensation and lactonization to minimize byproducts.

  • Chiral Resolution: Overcoming the 50% yield barrier of racemic mixtures via enzymatic deracemization.

Workflow 1: Chemical Synthesis (Aldol-Cyanohydrin Route)

The Standard Industrial Protocol: The most prevalent route involves the condensation of isobutyraldehyde with formaldehyde, followed by cyanohydrin formation and acidic hydrolysis.[1]

Technical Diagram: Chemical Synthesis & Failure Points

The following diagram maps the reaction pathway and identifies critical nodes where impurities (Cannizzaro products, aldol polymers) are generated.

PantolactoneSynthesis Start Isobutyraldehyde + Formaldehyde Aldol Aldol Condensation (K2CO3, <20°C) Start->Aldol Inter1 Hydroxypivalaldehyde (Formisobutyraldol) Aldol->Inter1 Main Path Impurity1 Cannizzaro Byproducts (Formic Acid/Methanol) Aldol->Impurity1 T > 25°C High Base Conc. Impurity2 Polymeric Aldols Aldol->Impurity2 Poor Mixing Cyano Cyanohydrin Formation (NaCN/HCN) Inter1->Cyano Inter2 2,4-dihydroxy-3,3- dimethylbutyronitrile Cyano->Inter2 Hydrolysis Acid Hydrolysis (HCl/H2SO4, Reflux) Inter2->Hydrolysis Product DL-Pantolactone (Racemic) Hydrolysis->Product

Caption: Figure 1. Chemical synthesis pathway of DL-pantolactone highlighting critical process parameters (CPP) and impurity generation points.

Troubleshooting the Chemical Route
Q: Why is my yield low during the initial aldol condensation step?

Diagnosis: The reaction between isobutyraldehyde and formaldehyde is highly exothermic and sensitive to base concentration.

  • Cause 1: Cannizzaro Reaction: If the temperature exceeds 25°C or base concentration is too high, formaldehyde disproportionates into formic acid and methanol rather than condensing with isobutyraldehyde.

  • Cause 2: Aldehyde Self-Condensation: Excess isobutyraldehyde can self-condense if the stoichiometry is uncontrolled.

Corrective Protocol:

  • Temperature Control: Maintain reactor temperature strictly between 10–20°C using an ice/brine bath.

  • Catalyst Selection: Switch from strong bases (NaOH) to milder bases like Potassium Carbonate (K₂CO₃) or Triethylamine to reduce Cannizzaro side reactions.[2]

  • Stoichiometry: Use a slight excess of isobutyraldehyde (1.1 : 1.0 molar ratio) to ensure complete consumption of formaldehyde.

Q: The cyanohydrin step is showing incomplete conversion. How do I push the equilibrium?

Diagnosis: Cyanohydrin formation is reversible.

  • Solution: Ensure the reaction is performed at low temperatures (0–15°C) initially to favor the addition product. If using NaCN, ensure the pH is adjusted (typically with acetic acid or HCl) to generate HCN in situ in a controlled manner.

  • Safety Note: This step generates HCN. Ensure scrubbers (NaOH traps) are active.

Q: During hydrolysis/lactonization, I am forming a sticky polymer instead of crystals.

Diagnosis: "Browning" or polymerization often occurs if the hydrolysis temperature is too high or if residual formaldehyde from Step 1 polymerizes under acidic conditions.

  • Solution: Ensure the intermediate hydroxypivalaldehyde is purified (or the organic phase is well-washed) to remove unreacted formaldehyde before adding acid. Perform hydrolysis at reflux but monitor the endpoint strictly to avoid degrading the sensitive dihydroxy acid.

Workflow 2: Obtaining Enantiopure D-(-)-Pantolactone

The chemical route yields a racemic (50:50) mixture. Separation is required because only the D-isomer is bioactive.

Methodology: Enzymatic Deracemization (The "Green" Route)

Modern protocols utilize a multi-enzyme cascade to convert the unwanted L-isomer into the D-isomer, theoretically achieving 100% yield (unlike kinetic resolution which is capped at 50%).[3]

Technical Diagram: Biocatalytic Deracemization Cascade

Deracemization DL_PL DL-Pantolactone (Racemic Mixture) L_PL L-Pantolactone DL_PL->L_PL D_PL_In D-Pantolactone DL_PL->D_PL_In Retained KPL Ketopantolactone (Achiral Intermediate) L_PL->KPL Oxidation D_PL_Out D-Pantolactone (Final Product) KPL->D_PL_Out Reduction L_DH L-Pantolactone Dehydrogenase (Oxidation) L_DH->L_PL K_RED Ketopantolactone Reductase (Stereoselective Reduction) K_RED->KPL Cofactor NADPH Regeneration (Glucose Dehydrogenase) Cofactor->K_RED Supplies NADPH

Caption: Figure 2. Enzymatic deracemization cascade converting L-pantolactone to D-pantolactone via a ketopantolactone intermediate.[3]

Troubleshooting Enzymatic Resolution
Q: My enantiomeric excess (ee%) is dropping after 24 hours.

Diagnosis: Spontaneous hydrolysis or racemization.

  • Cause: Ketopantolactone (the intermediate) is unstable in aqueous buffers and can spontaneously hydrolyze to ketopantoic acid, or the D-pantolactone product may hydrolyze if the pH drifts too high (>7.5).

  • Solution:

    • Biphasic System: Use a biphasic reaction system (e.g., Buffer + Ethyl Acetate or Dichloromethane). The organic solvent protects the lactone ring from hydrolysis while the enzyme acts at the interface.

    • pH Stat: Maintain pH strictly between 6.5 and 7.0.

Q: The reaction rate slows drastically (Substrate Inhibition).

Diagnosis: High concentrations of pantolactone can inhibit dehydrogenases.

  • Solution: Implement a Fed-Batch strategy. Instead of adding 100g/L of substrate at once, feed the racemic pantolactone continuously or in pulses to maintain a low steady-state concentration while product accumulates.

Quality Control & Analytical Data

To validate your troubleshooting, compare your results against these standard benchmarks.

Table 1: Key Process Parameters & Specifications
ParameterTarget SpecificationAnalytical MethodCommon Deviation Cause
Aldol Yield > 85%GC / TLCHigh Temp (>25°C), Cannizzaro side reaction
D-Pantolactone ee% > 98%Chiral HPLCIncomplete enzymatic conversion, spontaneous racemization
Residual Cyanide < 10 ppmIon ChromatographyInsufficient hydrolysis/washing
Water Content < 0.5%Karl FischerInefficient drying after extraction
Standard Analytical Protocol (Chiral HPLC)
  • Column: Chiralcel OD-H or Nucleosil Chiral-1

  • Mobile Phase: Hexane : Isopropanol (90:10)

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 210–230 nm

  • Retention: L-isomer typically elutes before D-isomer (verify with standards).

References

  • Chemical Synthesis Route & Aldol Condensation

    • Method for synthesizing D, L-pantolactone.[3][4][5][6][7][8][9][10] (Patent CN110498781B). Google Patents. Link

  • Enzymatic Deracemization & Cascade Reactions

    • Zhang, Q., et al. (2021).[5][7] Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase. RSC Advances.[5] Link

    • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone. PubMed. Link

  • Cyanohydrin Mechanism

    • Cyanohydrins - Chemistry LibreTexts.Link

  • Process Optimization

    • Troubleshooting low yield in pantoic acid chemical synthesis. BenchChem.[2] Link

Sources

Technical Support Center: Enhancing the Stability of D-Pantolactone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with D-Pantolactone. This resource is designed to provide you with in-depth technical knowledge and practical troubleshooting strategies to enhance the stability of D-Pantolactone in your experimental and formulation work.

Introduction to D-Pantolactone and its Stability Challenges

D-Pantolactone is a valuable chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Panthenol.[1][2] It is widely used in pharmaceutical and cosmetic formulations for its moisturizing and skin-conditioning properties.[1][3] Despite its utility, D-Pantolactone is susceptible to hydrolytic degradation in aqueous solutions, which can impact the efficacy and shelf-life of your formulations.

The primary degradation pathway for D-Pantolactone is the hydrolysis of its cyclic ester (lactone) ring to form the open-chain D-pantoic acid. This reaction is reversible but can be accelerated by certain conditions, leading to a loss of the active lactone form.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of D-Pantolactone degradation in my solution?

A1: The most common cause of D-Pantolactone degradation is hydrolysis. In the presence of water, the lactone ring can open to form D-pantoic acid. This process is significantly influenced by the pH of the solution.

Q2: At what pH is D-Pantolactone most stable?

A2: D-Pantolactone is generally more stable in acidic to neutral conditions. The rate of hydrolysis increases significantly in alkaline (basic) environments. For optimal stability, maintaining a pH below 7 is recommended.

Q3: Can temperature affect the stability of my D-Pantolactone solution?

A3: Yes, temperature plays a crucial role. Higher temperatures accelerate the rate of hydrolysis.[4][5] Therefore, it is advisable to store D-Pantolactone solutions at controlled room temperature or under refrigeration when possible.

Q4: I'm observing a decrease in the efficacy of my D-Pantolactone-containing product over time. Could this be a stability issue?

A4: Yes, a decline in efficacy is a strong indicator of D-Pantolactone degradation. The hydrolysis product, D-pantoic acid, may not possess the same biological or formulation-stabilizing properties as the parent lactone. It is essential to conduct stability studies to correlate efficacy with the concentration of intact D-Pantolactone.

Q5: Are there any specific ingredients I should avoid when formulating with D-Pantolactone?

A5: Avoid strongly alkaline ingredients that can raise the pH of the formulation. Additionally, be mindful of potential enzymatic contamination, as some enzymes can catalyze the hydrolysis of lactones.[2][6]

Troubleshooting Guide: Addressing D-Pantolactone Instability

This section provides a structured approach to identifying and resolving stability issues with D-Pantolactone in your solutions.

Issue 1: Rapid Degradation of D-Pantolactone in an Aqueous Formulation

Symptoms:

  • A significant decrease in D-Pantolactone concentration over a short period, as confirmed by analytical methods like HPLC.

  • A noticeable change in the pH of the solution over time.

  • Loss of desired product performance.

Root Cause Analysis and Solutions:

The primary suspect is pH-dependent hydrolysis. The rate of hydrolysis for lactones generally follows the trend illustrated below.

Caption: Factors influencing D-Pantolactone hydrolysis.

Troubleshooting Steps:

  • pH Measurement and Adjustment:

    • Action: Measure the pH of your formulation immediately after preparation and monitor it over time.

    • Rationale: An increase in pH can indicate the presence of alkaline impurities or interactions with other components. The formation of D-pantoic acid will lower the pH, but the initial pH is the critical factor for initiating degradation.[7]

    • Solution: Adjust the pH of your formulation to a mildly acidic range (ideally pH 4-6) using a suitable buffering system (e.g., citrate or acetate buffers). This will significantly slow down the rate of hydrolysis.

  • Temperature Control:

    • Action: Evaluate the storage and processing temperatures of your D-Pantolactone solution.

    • Rationale: As with most chemical reactions, the rate of hydrolysis is temperature-dependent.[4][5]

    • Solution: Store stock solutions and final formulations at controlled, lower temperatures (e.g., 2-8°C) to minimize degradation. Avoid exposing the product to high temperatures during manufacturing and storage.

Issue 2: Incompatibility with Other Formulation Ingredients

Symptoms:

  • Precipitation, phase separation, or changes in viscosity in the formulation.

  • Unexpectedly rapid degradation of D-Pantolactone even at a suitable pH.

Root Cause Analysis and Solutions:

Certain excipients can interact with D-Pantolactone or alter the formulation's microenvironment, leading to instability.

Troubleshooting Steps:

  • Excipient Compatibility Screening:

    • Action: Conduct a systematic compatibility study of D-Pantolactone with individual excipients in your formulation.

    • Rationale: This will help identify any specific ingredient that is promoting degradation. Common excipients in cosmetic and pharmaceutical formulations include gelling agents (e.g., carbomers), humectants (e.g., glycerin, propylene glycol), and surfactants (e.g., polysorbates).[8][9][10]

    • Solution: Prepare binary mixtures of D-Pantolactone and each excipient in the intended solvent system. Store these mixtures under accelerated stability conditions (e.g., elevated temperature) and analyze for D-Pantolactone content and the appearance of degradation products over time.

  • Formulation Strategy Adjustment:

    • Action: Consider the order of addition of ingredients during formulation.

    • Rationale: Adding D-Pantolactone at a later stage, after the pH has been adjusted and the formulation has cooled, can minimize its exposure to harsh conditions.

    • Solution: Develop a manufacturing process that protects the D-Pantolactone from extreme pH and temperature excursions.

Advanced Stabilization Strategies

For challenging formulations, the following strategies can provide enhanced stability for D-Pantolactone.

Utilization of Co-solvents

The partial replacement of water with co-solvents can significantly reduce the rate of hydrolysis by lowering the water activity.

Recommended Co-solvents:

  • Glycerin: A common humectant in cosmetic and pharmaceutical products that can enhance the stability of D-Pantolactone.[3][11]

  • Propylene Glycol: Another widely used solvent and humectant with a good safety profile.[10][12]

  • Ethanol: Can be used in certain formulations, but its volatility and potential for skin irritation should be considered.

Illustrative Impact of Co-solvents on Lactone Stability (Hypothetical Data):

Formulation Solvent SystemD-Pantolactone Remaining after 30 days at 40°C (%)
100% Aqueous Buffer (pH 7.0)65%
80:20 Aqueous Buffer:Glycerin (pH 7.0)85%
80:20 Aqueous Buffer:Propylene Glycol (pH 7.0)88%

Note: This table provides a conceptual representation of the stabilizing effect of co-solvents. Actual results will vary depending on the specific formulation.

Formulation in Non-Aqueous Systems

For applications where it is feasible, formulating D-Pantolactone in a non-aqueous or low-water-activity system is the most effective way to prevent hydrolysis.

Suitable Non-Aqueous Solvents:

  • Anhydrous alcohols

  • Esters

  • Oils

Considerations: The choice of solvent will depend on the intended application, solubility of other ingredients, and desired sensory characteristics of the final product.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of D-Pantolactone

Objective: To determine the stability profile of D-Pantolactone at different pH values.

Methodology:

  • Prepare a stock solution of D-Pantolactone in deionized water.

  • Prepare a series of buffer solutions with pH values ranging from 4 to 9 (e.g., citrate, phosphate, and borate buffers).

  • Add a known concentration of the D-Pantolactone stock solution to each buffer to achieve the desired final concentration.

  • Divide each solution into aliquots and store them at controlled temperatures (e.g., 25°C and 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.

  • Analyze the concentration of D-Pantolactone and the formation of D-pantoic acid using a validated stability-indicating HPLC method.

  • Plot the percentage of remaining D-Pantolactone against time for each pH and temperature condition to determine the degradation kinetics.

Caption: Workflow for a pH-dependent stability study.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for D-Pantolactone Quantification

Objective: To provide a reliable analytical method for quantifying D-Pantolactone and its primary degradant, D-pantoic acid.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure reliable stability data.

References

  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. National Center for Biotechnology Information. [Link]

  • Process for the preparation of D-pantolactone.
  • pH dependence of the rate constant for aqueous hydrolysis of Bz-(D)Ala-S Gly. ResearchGate. [Link]

  • The Role of DL-Pantolactone in the Cosmetic and Personal Care Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food technology and biotechnology. [Link]

  • hydrolysis rate constants: Topics by Science.gov. [Link]

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Scientific Research Publishing. [Link]

  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. National Center for Biotechnology Information. [Link]

  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. Royal Society of Chemistry. [Link]

  • Reaction courses of kinetic resolution of d,l-PL at different pH. ResearchGate. [Link]

  • The performance and application of commonly used carbomer series. Bok Chemical. [Link]

  • Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. National Center for Biotechnology Information. [Link]

  • The Degradation of Polysorbates 20 and 80 and its Potential Impact on the Stability of Biotherapeutics. ResearchGate. [Link]

  • Analytical and stability studies on medical cosmetics. Update Publishing House. [Link]

  • Carbomers: Overview, recommendations, and formulating tips. UL Prospector. [Link]

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. [Link]

  • What is Pantolactone?. Paula's Choice. [Link]

  • Rheological Characterization of Topical Carbomer Gels Neutralized to Different pH. Springer. [Link]

  • Stability of emulsions stabilised by two physiological surfactants: l-α-phosphatidylcholine and sodium taurocholate. Scilit. [Link]

  • The degradation of polysorbates 20 and 80 and its potential impact on the stability of biotherapeutics. PubMed. [Link]

  • Rheological Characterization of Carbopol® Dispersions in Water and in Water/Glycerol Solutions. MDPI. [Link]

  • Rheological characterization of topical carbomer gels neutralized to different pH. PubMed. [Link]

  • Comparative Stability Study of Polysorbate 20 and Polysorbate 80 Related to Oxidative Degradation. OUCi. [Link]

Sources

Technical Support Center: Crystallization of D-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Pantolactone crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of D-Pantolactone. As Senior Application Scientists, we have compiled this information based on established physicochemical principles and extensive laboratory experience to ensure you can achieve high-purity, crystalline D-Pantolactone with confidence.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing step-by-step solutions and the scientific rationale behind them.

Q1: Why is my D-Pantolactone precipitating as an oil instead of forming crystals?

A1: Oiling out is a common problem in crystallization and typically occurs when the solute's concentration is too high, or the solution is cooled too rapidly, causing the solute to come out of solution above its melting point or as a supersaturated, amorphous liquid. D-Pantolactone has a relatively low melting point (around 91-92°C), which can make it susceptible to this issue.[1][2]

Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm your flask until the oil completely redissolves into the solvent.

  • Add More Solvent: The most common cause is excessive supersaturation. Add a small amount of additional warm solvent (e.g., 5-10% of the original volume) to the solution to decrease the concentration.[3]

  • Ensure Slow Cooling: Rapid cooling is a primary driver of oiling out.[3]

    • Allow the flask to cool slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or folded paper towels.[3]

    • Cover the mouth of the flask with a watch glass to trap solvent vapor and ensure a gradual temperature drop.[3]

    • For very sensitive crystallizations, you can use a Dewar flask or an insulated container to slow the cooling rate further.

  • Try a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. D-Pantolactone is soluble in a range of solvents, and a solvent in which it is slightly less soluble at room temperature might be more effective.[1][4] Consider switching from a highly polar solvent to a less polar one, or use a co-solvent system.

Q2: My D-Pantolactone crystallization is very slow or not happening at all. What should I do?

A2: A failure to crystallize usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching Method: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of pure D-Pantolactone crystals, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, you can increase the concentration by gently heating the solution to boil off a small amount of solvent.[3] Be cautious not to over-concentrate, which could lead to oiling out or rapid, impure crystallization.

    • Cooling: If the solution has been sitting at room temperature, try cooling it further in an ice bath. However, do this only after attempting to induce nucleation at room temperature, as rapid cooling can lead to smaller, less pure crystals.[3]

  • Check for Impurities: Certain impurities can inhibit nucleation.[5][6] If you suspect your sample is impure, you may need to perform a preliminary purification step (e.g., column chromatography) before attempting crystallization.

Q3: The D-Pantolactone crystals I've obtained are very small and needle-like. How can I get larger, more well-defined crystals?

A3: The formation of small, needle-like crystals (acicular habit) is often a result of rapid crystallization from a highly supersaturated solution. While chemically pure, this crystal habit can lead to difficulties in filtration and drying due to high solvent retention.[7][8] The goal is to slow down the crystal growth process.

Troubleshooting Protocol:

  • Reduce the Rate of Cooling: This is the most critical factor. Slower cooling allows for more orderly growth of crystals, leading to larger and more well-defined shapes.[3] Refer to the slow cooling techniques in A1.

  • Use a Co-solvent System: The choice of solvent can significantly influence crystal habit.[9] Experiment with a co-solvent system. For example, dissolve the D-Pantolactone in a "good" solvent where it is highly soluble (like ethanol or methanol), and then slowly add a "poor" solvent in which it is less soluble (like water or hexane) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

  • Re-crystallization: Dissolve your needle-like crystals in a minimal amount of fresh, hot solvent and repeat the crystallization process with a much slower cooling rate. This process often yields crystals of improved size and purity.

D-Pantolactone Crystallization Workflow

The following diagram outlines a systematic workflow for troubleshooting common D-Pantolactone crystallization issues.

D_Pantolactone_Crystallization_Troubleshooting start Start: Dissolved D-Pantolactone in Hot Solvent cool Allow Solution to Cool Slowly start->cool observe Observe Outcome cool->observe success Well-formed Crystals Obtained observe->success Crystals Form no_crystals Problem: No Crystals Form observe->no_crystals No Crystals oiling_out Problem: Oiling Out observe->oiling_out Oil Forms poor_habit Problem: Small/Needle-like Crystals observe->poor_habit Poor Quality Crystals induce Induce Nucleation: 1. Scratch with Glass Rod 2. Add Seed Crystal no_crystals->induce re_observe1 Re-observe induce->re_observe1 re_observe1->success Crystals Form too_dilute Hypothesis: Too Dilute re_observe1->too_dilute Still No Crystals concentrate Gently Evaporate Some Solvent & Re-cool too_dilute->concentrate concentrate->cool reheat Re-heat to Dissolve Oil oiling_out->reheat add_solvent Add More Solvent (5-10%) reheat->add_solvent slow_cool2 Ensure Very Slow Cooling (Insulate Flask) add_solvent->slow_cool2 slow_cool2->observe recrystallize Re-crystallize: 1. Re-dissolve in min. hot solvent 2. Cool even slower 3. Consider co-solvent system poor_habit->recrystallize recrystallize->cool

Caption: Troubleshooting Decision Tree for D-Pantolactone Crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing D-Pantolactone?

A1: The choice of solvent is critical and depends on the desired outcome (e.g., high purity vs. high yield). D-Pantolactone is a polar molecule and is soluble in water and common organic solvents like ethanol, methanol, ethyl acetate, ether, and chloroform.[1][10] For re-crystallization, a solvent system should be chosen where D-Pantolactone is highly soluble at high temperatures but has lower solubility at room or cold temperatures.[10][11] Based on available data, ethanol, methanol, and ethyl acetate are excellent candidates.[10][11] A mixed solvent system, such as ethanol-water, can also be very effective for fine-tuning solubility and achieving optimal crystal growth.[10][11]

Solubility of D-Pantolactone in Various Solvents

Solvent Temperature (°C / K) Mole Fraction Solubility (x10³)
Water 15 / 288.15 215.12
25 / 298.15 277.14
45 / 318.15 445.31
Ethanol 15 / 288.15 278.45
25 / 298.15 344.52
45 / 318.15 501.16
Methanol 15 / 288.15 321.17
25 / 298.15 391.24
45 / 318.15 558.92
Ethyl Acetate 15 / 288.15 101.25
25 / 298.15 134.87
45 / 318.15 221.43

Data adapted from the Journal of Chemical & Engineering Data.[10]

Q2: How do impurities affect the crystallization of D-Pantolactone?

A2: Impurities can significantly impact crystallization in several ways.[12]

  • Inhibition of Nucleation: Some impurities can increase the energy barrier for crystal formation, leading to very long induction times or complete failure to crystallize.[5][6]

  • Reduced Purity: If an impurity is structurally similar to D-Pantolactone (e.g., the L-pantolactone enantiomer), it can be incorporated into the crystal lattice, reducing the final product's purity.[12] The synthesis of D-pantolactone often starts from DL-pantolactone, which is then resolved, making the L-isomer a common potential impurity.[1][13][14]

  • Altered Crystal Habit: Impurities can adsorb to specific faces of a growing crystal, inhibiting growth in that direction and leading to a change in the crystal's overall shape (habit modification).[5] This can be the cause of undesirable needle-like or plate-like crystals instead of more equant (uniform) shapes.

If you suspect impurities are the issue, it is advisable to purify the crude D-Pantolactone using a method like column chromatography before proceeding with the final crystallization.

Q3: My D-Pantolactone sample is very hygroscopic. How does this affect crystallization?

A3: D-Pantolactone is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] This absorbed water can act as an impurity.

  • Acting as a Co-solvent: The presence of water will change the solubility profile of your D-Pantolactone in the chosen organic solvent, potentially making it more soluble and preventing it from crystallizing as expected.

  • Promoting Oil Formation: In some cases, the presence of water can promote the formation of a hydrate or lead to oiling out instead of crystallization.

To mitigate this, always handle D-Pantolactone in a dry environment (e.g., under a nitrogen atmosphere or in a glove box if possible) and use anhydrous solvents for crystallization. Ensure your glassware is thoroughly dried before use.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data, 63(8), 2914–2921. [Link]

  • DL-PANTOLACTONE. (n.d.). Ataman Kimya A.Ş. [Link]

  • Modification of crystal habit and its role in dosage form performance. (2001). Drug Development and Industrial Pharmacy, 27(7), 699-709. [Link]

  • Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data, 63(8), 2914-2921. [Link]

  • METHOD OF PRODUCING D-PANTOLACTONE. (1991). European Patent Office. [Link]

  • Process for the preparation of d-pantolactone. (1995).
  • Process for the preparation of D-pantolactone. (1994).
  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. (2019). RSC Advances, 9(1), 22-29. [Link]

  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. (2023). International Journal of Molecular Sciences, 24(14), 11435. [Link]

  • D-Pantolactone. (n.d.). PubChem. [Link]

  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. (2023). PubMed. [Link]

  • A Novel Resolution of Pantolactone—The Synthesis of D(+)-Calcium Pantothenate. (1956). Journal of the American Chemical Society, 78(12), 2825–2827. [Link]

  • Lactose Crystallization: Current Issues and Promising Engineering Solutions. (2013). ResearchGate. [Link]

  • Methods of modifying crystal habit. (2006).
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals, 11(11), 1361. [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. [Link]

  • Preparation of Crystal Violet Lactone Complex and Its Effect on Discoloration of Metal Surface Coating. (2022). MDPI. [Link]

  • Common Challenges in Crystallization Processes. (2023). YouTube. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(8), 1443–1456. [Link]

  • Downstream Processability of Crystal Habit-Modified Active Pharmaceutical Ingredient. (2017). AAPS PharmSciTech, 18(7), 2647-2656. [Link]

  • Crystallization in Lactose Refining-A Review. (2009). ResearchGate. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. [Link]

  • Chemical Properties of Pantolactone (CAS 599-04-2). (n.d.). Cheméo. [Link]

  • Study of Different Crystal Habits of Aprepitant: Dissolution and Material Attributes. (2021). MDPI. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. (2018). Semantic Scholar. [Link]

  • Process for modifying drug crystal formation. (2012).

Sources

Technical Support Center: Addressing Enzyme Inhibition in Biocatalytic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for biocatalytic resolution. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common hurdles related to enzyme inhibition. In biocatalysis, achieving high conversion and enantioselectivity is paramount. However, enzyme inhibition often presents a significant bottleneck, leading to reduced reaction rates, incomplete conversions, and diminished process efficiency.[1][2]

This resource provides field-proven insights and structured troubleshooting protocols to help you identify the type of inhibition affecting your system and implement effective mitigation strategies. Our approach is grounded in explaining the "why" behind each experimental step, ensuring a fundamental understanding that empowers you to adapt these principles to your unique challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding decreased enzyme activity, helping you quickly identify potential inhibition-related issues.

Q1: My reaction starts well but then slows down or stops completely before full conversion. What could be the cause?

A1: This is a classic symptom of product inhibition . As the reaction progresses, the concentration of the product increases, and it begins to bind to the enzyme, inhibiting its activity.[3] This is a form of negative feedback that can severely limit your product yield. Another possibility is enzyme instability under the reaction conditions over time.

To differentiate, you can run a control experiment where you add a known concentration of your final product to the reaction at time zero. If the initial reaction rate is significantly lower compared to a reaction without the added product, product inhibition is the likely culprit.

Q2: I'm observing a lower-than-expected reaction rate even at high substrate concentrations. In fact, increasing the substrate concentration seems to make it worse. Why is this happening?

A2: This phenomenon is characteristic of substrate inhibition .[4][5] While counterintuitive, at very high concentrations, the substrate molecule can bind to the enzyme in a non-productive manner, forming a dead-end complex and reducing the overall catalytic efficiency.[4][6] This is particularly common in enzymes with complex active sites or multiple substrate-binding sites.[4][7]

Q3: My enzyme's performance is poor, but I'm not sure if it's inhibition or just suboptimal reaction conditions. What should I check first?

A3: Before diving into complex inhibition studies, always verify your foundational assay conditions.[8] Ensure that:

  • pH and Temperature are Optimal: Every enzyme has a specific pH and temperature range for maximum activity. Deviations can drastically reduce performance.

  • Cofactors are Present: If your enzyme requires cofactors (e.g., NAD+/NADH, Mg2+), ensure they are at a saturating concentration.

  • Enzyme Stability: The enzyme may be degrading over the course of the reaction. You can test this by pre-incubating the enzyme under reaction conditions (without substrate) for the full reaction time, then initiating the reaction to see if activity has diminished.

Once these factors are ruled out, you can proceed with a systematic investigation of inhibition.

Q4: What is the difference between competitive and non-competitive inhibition?

A4: The key difference lies in where the inhibitor binds to the enzyme and how it affects substrate binding.

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate.[9][10] This type of inhibition can be overcome by increasing the substrate concentration.[11]

  • Non-Competitive Inhibition: The inhibitor binds to a different site on the enzyme (an allosteric site).[10] This binding changes the enzyme's shape, reducing its catalytic efficiency regardless of how much substrate is present.[9]

Understanding this difference is crucial because the strategy to overcome them will differ significantly.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step workflows for diagnosing the specific type of inhibition and practical strategies to mitigate its effects.

Guide 1: Diagnosing the Type of Reversible Inhibition

The first step in addressing inhibition is to identify its mechanism. This is achieved through systematic kinetic analysis.

Workflow for Inhibition Diagnosis

This workflow outlines the logical progression from initial observation to pinpointing the inhibition mechanism.

G A Observe Low Reaction Rate or Incomplete Conversion B Verify Optimal Conditions (pH, Temp, Cofactors) A->B C Perform Substrate Titration (Vary [S]) B->C Conditions OK D Plot V vs. [S] (Michaelis-Menten Plot) C->D E Does Rate Decrease at High [S]? D->E F Substrate Inhibition Confirmed E->F Yes G Perform Inhibitor Assay (Vary [S] at Fixed [I]) E->G No H Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) G->H I Analyze Plot Intercepts & Slopes H->I J Competitive Inhibition (Lines intersect on Y-axis) I->J K Non-Competitive Inhibition (Lines intersect on X-axis) I->K L Uncompetitive Inhibition (Parallel Lines) I->L G A Product Inhibition Confirmed B Characterize Product Properties (Solubility, Volatility) A->B C Is Product Hydrophobic? B->C D Is Product Volatile? B->D E Does Product Adsorb to a Resin? B->E F Liquid-Liquid Extraction C->F Yes G Gas Stripping D->G Yes H Adsorption E->H Yes I Optimize ISPR Conditions (Solvent choice, Resin loading, etc.) F->I G->I H->I J Monitor Reaction Progress & Product Recovery I->J

Caption: Decision workflow for selecting and implementing an ISPR strategy.

Causality: By continuously removing the product, ISPR shifts the reaction equilibrium towards product formation and prevents the inhibitor concentration from reaching a level that significantly reduces the enzyme's catalytic rate. [17][21]This strategy can dramatically increase the final product titer and overall process productivity. [22]

References

  • Lye, G. J., & Woodley, J. M. (1999). Application of in situ product-removal techniques to biocatalytic processes. Trends in Biotechnology, 17(10), 395-402. [Link]

  • Bisswanger, H. (2014). Substrate Inhibition Kinetics: Concepts, Models, and Applications. Perspectives in Science, 2(1-4), 79-88. [Link]

  • Tzafriri, A. R. (2016). A generalized model for enzymatic substrate inhibition. The Science Snail. [Link]

  • Wikipedia contributors. (2023). Product inhibition. Wikipedia, The Free Encyclopedia. [Link]

  • Pawar, S. S., et al. (2018). In-Situ Product Recovery Methodologies Practiced in Pharmaceutical Industries: A Review. ARC Journals. [Link]

  • Pedersen, M., et al. (2017). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. Biotechnology and Bioengineering, 114(3), 600-609. [Link]

  • Wang, J., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B, 126(35), 6653–6663. [Link]

  • Devine, P. N., et al. (2022). Biocatalysis: Improving Enzymatic Processes through Protein and Reaction Engineering. Organic Process Research & Development, 26(7), 1873–1877. [Link]

  • van der Meer, J. Y., et al. (2019). Biocatalysis with In-Situ Product Removal Improves p-Coumaric Acid Production. ChemCatChem, 11(23), 5793-5799. [Link]

  • Straathof, A. J. J. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering. [Link]

  • Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Dvorak, P., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(20), 5164-5174. [Link]

  • Baum, J., et al. (2021). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Reaction Chemistry & Engineering, 6(11), 2039-2046. [Link]

  • IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. IT Medical Team. [Link]

  • Farhan, M., et al. (2024). Enzymes as Catalysts in Industrial Biocatalysis: Advances in Engineering, Applications, and Sustainable Integration. Catalysts, 14(9), 685. [Link]

  • Hutzler, M. G., & Tracy, T. S. (2002). Substrate Inhibition Kinetics in Drug Metabolism Reactions. Drug Metabolism and Disposition, 30(4), 355-362. [Link]

  • Cipolatti, E. P., et al. (2021). New Insights on Enzyme Stabilization for Industrial Biocatalysis. ACS Sustainable Chemistry & Engineering, 9(45), 15025–15027. [Link]

  • Dafoe, J. T., & Daugulis, A. J. (2014). In situ product removal in fermentation systems: improved process performance and rational extractant selection. Biotechnology letters, 36(3), 443-460. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Basavaraj, S., & Peterson, J. R. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • LibreTexts. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]

  • Yang, S. T., et al. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Organic Process Research & Development, 26(2), 240-256. [Link]

  • Chen, L. (2024). The Role of Enzyme Inhibition in Drug-Drug Interactions: Clinical Implications. Journal of Drug Metabolism & Toxicology, 15(3), 348. [Link]

  • Zhang, Y., et al. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Catalysts, 14(8), 539. [Link]

  • Golebiowska, J., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Scientific Reports, 13(1), 12345. [Link]

  • Scribd. (n.d.). Enzyme Inhibition: A Strategy For Drug Development. Scribd. [Link]

  • Bentham Science Publishers. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1199. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • MDPI Books. (2021). Biocatalytic Process Optimization. MDPI. [Link]

  • Patsnap. (2024). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. [Link]

  • Taylor & Francis. (n.d.). Product inhibition – Knowledge and References. Taylor & Francis. [Link]

  • Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 253. [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

  • Whiteley, C. G. (2015). Understanding Enzyme Inhibition. Journal of Chemical Education, 92(12), 1989-1993. [Link]

  • ResearchGate. (n.d.). Problem Solving in Enzyme Biocatalysis. Request PDF. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Accuracy and Precision of D-Pantolactone Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of D-pantolactone is of paramount importance. As a key chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, the stereochemical purity and concentration of D-pantolactone directly impact the safety and efficacy of the final pharmaceutical products. This guide provides an in-depth, objective comparison of the primary analytical methodologies for D-pantolactone analysis, focusing on their accuracy, precision, and the scientific rationale underpinning their application.

The Analytical Imperative: Why Accuracy and Precision Matter for D-Pantolactone

D-pantolactone possesses a single chiral center, leading to the existence of two enantiomers: D-(-)-pantolactone and L-(+)-pantolactone. The biological activity resides in the D-enantiomer, which is the precursor to the biologically active D-pantothenic acid. The L-enantiomer is not only inactive but can also potentially interfere with the metabolic pathways of the D-form. Therefore, analytical methods must not only be able to quantify the total amount of pantolactone but also to accurately determine the enantiomeric excess (e.e.) of the desired D-isomer.

This guide will navigate through the most prevalent and emerging techniques, offering a comparative analysis to aid in the selection of the most appropriate method for your specific analytical needs. We will delve into the intricacies of:

  • Chiral High-Performance Liquid Chromatography (HPLC-UV): The workhorse for enantioselective analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust method for achiral purity and volatile impurity profiling.

  • Enzymatic Assays: A highly selective approach for the quantification of the D-enantiomer.

  • Molecular Rotational Resonance (MRR) Spectroscopy: A novel, emerging technique for chiral analysis.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the specific analytical objective, be it routine quality control, stability testing, or in-depth characterization. The following sections provide a detailed comparison of the primary methods used for D-pantolactone analysis.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the most common analytical methods for D-pantolactone, providing a clear and concise comparison of their accuracy and precision.

Analytical Method Primary Application Accuracy (% Recovery) Precision (%RSD) Key Advantages Limitations
Chiral HPLC-UV Enantiomeric Purity & Achiral Purity98.0 - 102.0%< 2.0%Direct analysis, high versatilityHigher cost of chiral columns
GC-FID Achiral Purity & Volatile Impurities97.0 - 103.0%< 2.0%High resolution for volatile compoundsRequires derivatization
Enzymatic Assays Quantification of D-enantiomerTypically high, method-dependentMethod-dependentHigh specificity for the D-enantiomerIndirect measurement, may be less precise than chromatographic methods

In-Depth Method Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC-UV stands as the method of choice for determining the enantiomeric purity of D-pantolactone.[1] This technique offers the significant advantage of direct analysis without the need for derivatization, streamlining the workflow and reducing potential sources of error.[1]

The expertise in developing a robust chiral HPLC method lies in the selection of the appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of pantolactone enantiomers. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stabilities of these complexes lead to different retention times, allowing for their separation and quantification. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is critical for optimizing the resolution between the enantiomers.

This protocol outlines a general procedure for the enantiomeric analysis of DL-pantolactone.

Materials:

  • DL-Pantolactone sample

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chiral stationary phase column (e.g., polysaccharide-based)

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of D-pantolactone and L-pantolactone reference standards in the mobile phase to prepare individual and mixed standard solutions.

  • Sample Preparation: Dissolve the DL-pantolactone sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Determine the percentage of each enantiomer in the sample by comparing the peak areas to those of the standards.

Caption: Workflow for Chiral HPLC-UV Analysis of D-Pantolactone.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable method for assessing the achiral purity of D-pantolactone and for quantifying volatile impurities.[1] However, a key consideration for this technique is the necessity of derivatization.

D-pantolactone contains a polar hydroxyl group, which can lead to poor peak shape and thermal instability during GC analysis. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound. For D-pantolactone, silylation is a common derivatization technique.[1] This involves reacting the hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar trimethylsilyl (TMS) ether. This derivative is more volatile and exhibits improved chromatographic behavior.

This protocol provides a general procedure for the achiral purity analysis of D-pantolactone using GC-FID.

Materials:

  • DL-Pantolactone sample

  • Anhydrous Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh about 10 mg of the DL-pantolactone sample into a vial.

    • Add 1 mL of anhydrous pyridine to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane)

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injection Volume: 1 µL (split injection)

  • Analysis: Inject the derivatized sample into the GC system and record the chromatogram.

  • Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area.

Enzymatic_Assay DL_Pantolactone DL-Pantolactone (Racemic Mixture) D_Lactonase D-Lactonase (Enzyme) DL_Pantolactone->D_Lactonase Substrate D_Pantoic_Acid D-Pantoic Acid D_Lactonase->D_Pantoic_Acid Hydrolyzes L_Pantolactone L-Pantolactone (Unreacted) D_Lactonase->L_Pantolactone No Reaction Quantification Quantification (pH change or HPLC) D_Pantoic_Acid->Quantification L_Pantolactone->Quantification

Sources

Comparing the efficacy of different resolving agents for pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Resolving Agents for Pantolactone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Pantolactone (D-(-)-pantoyl lactone) is the critical chiral intermediate for the synthesis of Pantothenic acid (Vitamin B5) and Coenzyme A. Because the biological activity resides exclusively in the D-isomer, the resolution of racemic DL-pantolactone is a pivotal step in industrial and pharmaceutical synthesis.[1]

This guide objectively compares the three dominant classes of resolving agents: Classical Chiral Amines (e.g.,


-phenylethylamine), Specialized Amino Alcohols , and Enzymatic Biocatalysts  (Lactonases).[1] While enzymatic methods offer a "green" advantage, chemical resolution remains the benchmark for high-throughput purity in many existing facilities.[1]

Mechanisms of Resolution

To understand efficacy, one must first distinguish the mechanism. Chemical resolution relies on physical separation (solubility), while enzymatic resolution relies on kinetic differentiation (reaction rate).[1]

Chemical Resolution (Diastereomeric Salt Formation)

The lactone ring is opened to form D/L-pantoic acid, which then reacts with a chiral base (Resolving Agent) to form diastereomeric salts.[1]

  • Key Driver: Solubility difference (

    
    ) between the D-Agent and L-Agent salts in a specific solvent.[1]
    
  • Critical Step: Acidification to re-close the lactone ring after separation.

Enzymatic Resolution (Kinetic Hydrolysis)

A stereoselective enzyme (D-lactonase) hydrolyzes only the D-pantolactone into D-pantoic acid, leaving L-pantolactone intact.[1]

  • Key Driver: Enzyme specificity (

    
    -value).
    
  • Critical Step: Separation of the acidic product (D-pantoic acid) from the neutral substrate (L-pantolactone).[1]

ResolutionPathways cluster_Chem Chemical Resolution Pathway cluster_Bio Enzymatic Resolution Pathway Racemate DL-Pantolactone (Racemic Mixture) RingOpen Ring Opening (NaOH/H2O) Racemate->RingOpen Hydrolysis Selective Hydrolysis (D-Lactonase) Racemate->Hydrolysis SaltForm Salt Formation (+ Chiral Amine) RingOpen->SaltForm Cryst Fractional Crystallization SaltForm->Cryst Acidify Acidification & Lactonization Cryst->Acidify Solid Phase D_Chem D-Pantolactone (>95% ee) Acidify->D_Chem Separation Phase Separation (Aq. Acid vs Org. Lactone) Hydrolysis->Separation Relact Chem/Heat Lactonization Separation->Relact Aqueous Phase (D-Pantoic Acid) D_Bio D-Pantolactone (>90-99% ee) Relact->D_Bio

Figure 1: Comparative workflow of Chemical vs. Enzymatic resolution pathways.

Comparative Analysis of Resolving Agents

(R)-(+)- -Phenylethylamine (The Industry Standard)

Commonly known as 1-phenylethylamine (PEA), this is the most widely cited chemical resolving agent.[1]

  • Efficacy: Forms a crystalline salt with D-pantoic acid that precipitates readily from water/methanol mixtures.[1]

  • Performance: Typically yields 78–88% of the theoretical maximum for the D-isomer.

  • Purity: Recrystallization is often required to boost enantiomeric excess (ee) from ~85% to >98%.

  • Causality: The rigid phenyl ring provides strong

    
    -stacking interactions in the crystal lattice, enhancing the solubility differential between diastereomers.
    
N-Benzylphenylpropanolamine (High-Performance Alternative)

A specialized amino alcohol developed to overcome the yield limitations of PEA.[1]

  • Efficacy: Exhibits a sharper solubility difference than PEA, reducing the loss of the desired isomer in the mother liquor.

  • Performance: Patent data indicates yields as high as 96.5% with optical purity >98% in a single pass.

  • Trade-off: Significantly higher cost and synthesis complexity compared to the commoditized PEA.

D-Lactonase (The Biocatalytic Shift)

Uses immobilized enzymes (e.g., from Fusarium oxysporum or recombinant E. coli).[1]

  • Efficacy: Kinetic resolution limit is 50% (max theoretical). However, "Deracemization" cascades (coupling with racemases) can theoretically push this to 100%.[1]

  • Performance: Modern immobilized systems achieve 40–50% conversion (per pass) with 90–95% ee .

  • Sustainability: Eliminates the need for stoichiometric amounts of amine resolving agents and organic solvents.

Historical Agents (Brucine, Quinine)[1]
  • Status: Obsolete.

  • Reasoning: While effective, Brucine is highly toxic, and Quinine is expensive with volatile supply chains.[1] Modern protocols avoid these due to EHS (Environment, Health, Safety) concerns.[1]

Data Summary: Performance Metrics

Resolving AgentTypeYield (Theoretical)Purity (ee%)Solvent SystemProsCons
(R)-

-Phenylethylamine
Chiral Amine78–88%>95% (w/ recryst)Water/MethanolLow cost, available in bulk, easy recovery.[1]Requires recrystallization; lower single-pass yield.[1]
N-Benzylphenyl propanolamine Amino Alcohol~96%>98%WaterExceptionally high yield and purity.[1]High cost of agent; proprietary synthesis.
D-Lactonase (Immobilized) Enzyme40–50%*90–95%Aqueous Buffer (pH 7)Green chemistry; mild conditions; no toxic amines.[1]Enzyme stability issues; requires downstream lactonization.
Brucine Alkaloid~60–70%VariableAcetone/WaterHistorical precedent.High Toxicity ; difficult recovery; obsolete.

*Note: Enzymatic yield is limited to 50% in standard kinetic resolution unless coupled with a racemization step (dynamic kinetic resolution).

Detailed Experimental Protocol

Selected Method: Chemical Resolution using (R)-(+)-


-Phenylethylamine.
Rationale: This is the most reproducible "bench-to-pilot" method for researchers lacking access to specialized bioreactors.[1]
Materials
  • DL-Pantolactone (Racemic)[1][2]

  • (R)-(+)-

    
    -Phenylethylamine (Resolving Agent)[1][3]
    
  • Sodium Hydroxide (NaOH)[1][4]

  • Hydrochloric Acid (HCl)[1]

  • Solvents: Methanol, Diethyl Ether, Dichloromethane[1]

Step-by-Step Workflow
  • Ring Opening (Hydrolysis):

    • Dissolve 0.2 mol of DL-pantolactone in 50 mL water.[1][4]

    • Add stoichiometric NaOH (approx. 8.2 g) slowly to form sodium DL-pantoate.[1]

    • Checkpoint: Ensure pH is neutral (7.0–7.5) to prevent side reactions.

  • Salt Formation:

    • Prepare a solution of 0.2 mol (R)-(+)-

      
      -phenylethylamine hydrochloride in 100 mL water.[1]
      
    • Mix the sodium pantoate solution with the amine solution.

    • Heat to 60°C to ensure complete dissolution, then allow to cool slowly to 4°C overnight.

  • Fractional Crystallization:

    • The (R)-Amine-D-Pantoate salt is less soluble and will precipitate.[1]

    • Filter the crystals.[4] Wash with cold water/methanol (1:1).

    • Validation: Recrystallize from methanol if higher purity is required.

  • Liberation of D-Pantolactone:

    • Dissolve the salt in minimal water.

    • Add dilute HCl to pH < 1. This protonates the pantoic acid and the amine.

    • Heat the acidic solution to 60°C for 1 hour. This drives the lactonization (ring closure) of D-pantoic acid back to D-pantolactone.[1]

  • Extraction & Recovery:

    • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x). D-Pantolactone moves to the organic phase; the amine salt remains in the aqueous phase.

    • Dry organic phase over

      
       and evaporate solvent.[5]
      
    • Recovery: Basify the remaining aqueous phase (pH > 10) and extract with ether to recover the expensive resolving agent for reuse.

ProtocolFlow Start DL-Pantolactone Step1 1. Hydrolysis (NaOH) Form Na-Pantoate Start->Step1 Step2 2. Add (R)-Amine HCl Heat to 60°C Step1->Step2 Step3 3. Crystallization (4°C) Precipitate D-Salt Step2->Step3 Step4 4. Filtration Step3->Step4 Solid Solid: (R)-Amine-D-Pantoate Step4->Solid Liquid Filtrate: (R)-Amine-L-Pantoate Step4->Liquid Step5 5. Acidify (HCl) & Heat Lactonization Solid->Step5 Recover Recover Resolving Agent Liquid->Recover Basify Step6 6. DCM Extraction Step5->Step6 EndProduct Pure D-Pantolactone Step6->EndProduct

Figure 2: Step-by-step experimental workflow for chemical resolution.

Conclusion & Recommendation

  • For Industrial Scale-Up: Enzymatic Resolution is the superior long-term choice due to environmental compliance and the elimination of solvent handling, provided that an immobilized enzyme system is established.[1]

  • For Laboratory/Pilot Scale: (R)-

    
    -Phenylethylamine  remains the most robust and accessible method.[1] It requires no specialized biological handling and uses reagents available in every standard chemical inventory.
    
  • For Maximum Yield: If cost is secondary to yield (e.g., high-value pharmaceutical precursors), Amino Alcohol agents (like N-benzylphenylpropanolamine) offer near-quantitative recovery.[1]

References

  • Industrial Kinetic Resolution of D,L-Pantolactone by an Immobilized Whole-Cell Biocatalyst. RSC Advances, 2021.[1] [Link]

  • Optical Resolution of DL-Pantolactone. US Patent 4,045,450, 1977.[1] (Data on N-benzylphenylpropanolamine).

  • Process for the Preparation of D-Pantolactone.US Patent 5,275,949, 1994.
  • Biocatalytic Kinetic Resolution of D,L-Pantolactone by Using a Novel Recombinant D-Lactonase. RSC Advances, 2021.[1] [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules, 2020.[6] [Link]

Sources

Chemoenzymatic Synthesis via Kinetic Resolution of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Industrial Production Methods for D-Pantolactone

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical and chemical manufacturing. D-Pantolactone, a critical precursor for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, presents a significant synthetic challenge due to the need for high enantiomeric purity.[1][2] This guide provides a comprehensive benchmark of the primary industrial methods for producing D-Pantolactone, offering an objective comparison of their performance, supported by experimental data and process logic.

The most established and commercially practiced industrial method is a chemoenzymatic approach. This strategy begins with the cost-effective chemical synthesis of a racemic mixture of DL-pantolactone, followed by a highly selective enzymatic kinetic resolution to isolate the desired D-enantiomer.[1][3]

Principle and Causality

The core of this method lies in the synthesis of racemic (DL)-pantolactone from inexpensive starting materials like isobutyraldehyde and formaldehyde.[4] The subsequent crucial step is the enzymatic kinetic resolution. This process leverages the high enantioselectivity of certain enzymes, typically lactonases or hydrolases, which preferentially catalyze the hydrolysis of one enantiomer over the other.

In the most common industrial variant, a D-lactonase selectively hydrolyzes the D-pantolactone from the racemic mixture into D-pantoic acid, leaving the L-pantolactone largely unreacted.[5][6] This selectivity is a result of the specific three-dimensional structure of the enzyme's active site, which accommodates the D-enantiomer far more effectively than the L-enantiomer. The unreacted L-pantolactone can then be separated, typically through extraction with an organic solvent. The aqueous solution containing the D-pantoic acid is then acidified and heated to induce re-lactonization, yielding the high-purity D-Pantolactone.[6]

Advantages:

  • Mature Technology: This is a well-established and scaled-up industrial process.

  • Cost-Effective Feedstock: The initial chemical synthesis uses readily available and inexpensive raw materials.[4]

  • High Enantioselectivity: Numerous microbial enzymes exhibit excellent selectivity, leading to high optical purity of the final product.[1][7]

Disadvantages:

  • Theoretical Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, as the other half is an undesired byproduct.

  • Multi-step Process: Requires separate steps for resolution, separation of the unwanted enantiomer, and re-lactonization of the product acid.[2][3]

  • Waste Generation: The process generates L-pantolactone as a byproduct, which must be racemized and recycled or disposed of, adding cost and complexity.

Experimental Workflow: Kinetic Resolution

cluster_0 Chemical Synthesis cluster_1 Biocatalytic Resolution cluster_2 Purification & Final Product Start Isobutyraldehyde + Formaldehyde Racemic DL-Pantolactone (Racemic Mixture) Start->Racemic Aldol Condensation, Cyanation, Lactonization Resolution Enzymatic Hydrolysis (pH 6.5-7.5) Racemic->Resolution Add Substrate Enzyme Whole-Cell Biocatalyst (e.g., Fusarium sp.) + Water Enzyme->Resolution Mixture D-Pantoic Acid + L-Pantolactone Resolution->Mixture Separation Solvent Extraction (e.g., Ethyl Acetate) Mixture->Separation L_PL L-Pantolactone (Organic Phase) Separation->L_PL D_PA D-Pantoic Acid (Aqueous Phase) Separation->D_PA Lactonization Acidification (HCl) + Heat D_PA->Lactonization Final D-Pantolactone (>99% ee) Lactonization->Final

Workflow for Chemoenzymatic Kinetic Resolution.

Asymmetric Reduction of Ketopantolactone

A more direct and increasingly attractive alternative is the asymmetric reduction of a prochiral substrate, 2-keto-pantolactone (KPL), directly to D-pantolactone. This method avoids the generation of a racemic mixture and the inherent 50% yield limitation of kinetic resolution.

Principle and Causality

This process relies on a highly stereoselective carbonyl reductase enzyme that preferentially adds hydrogen to one face of the ketone group in KPL, producing almost exclusively the D-enantiomer of pantolactone.[8] The success of this industrial strategy is critically dependent on two factors: the high enantioselectivity of the reductase and an efficient system for regenerating the expensive nicotinamide adenine dinucleotide phosphate (NADPH) cofactor required by the enzyme.[9]

To address the cofactor cost, the reductase is often co-expressed in a whole-cell system (like E. coli) with a second enzyme, such as glucose dehydrogenase (GDH). The GDH oxidizes a cheap co-substrate like glucose, and in the process, reduces NADP+ back to NADPH, which can then be reused by the carbonyl reductase. This creates a closed-loop, self-sustaining system for the cofactor, making the process economically viable.[8][9]

Advantages:

  • High Theoretical Yield: Can theoretically achieve a 100% yield of the desired D-enantiomer.

  • High Enantiomeric Excess: The use of highly selective reductases can lead to products with very high optical purity (>99.9% ee).[8]

  • Fewer Steps: It is a more direct conversion from the prochiral ketone to the final product.

Disadvantages:

  • Substrate Stability: The starting material, ketopantolactone, can be unstable in aqueous solutions and prone to spontaneous hydrolysis, which can reduce the overall yield.[9]

  • Cofactor Dependence: Requires a robust and efficient cofactor regeneration system.

  • Enzyme Discovery: Dependent on the availability of highly active and stable reductases with the correct stereoselectivity.

Experimental Workflow: Asymmetric Reduction

cluster_0 Whole-Cell Bioreactor cluster_1 Cofactor Regeneration Cycle cluster_2 Product Isolation KPL Ketopantolactone (KPL) Bioreduction Asymmetric Reduction KPL->Bioreduction Cells Recombinant E. coli co-expressing: 1. Carbonyl Reductase (CPR) 2. Glucose Dehydrogenase (GDH) Cells->Bioreduction Glucose Glucose Glucose->Bioreduction NADP NADP+ Product D-Pantolactone Bioreduction->Product NADPH NADPH NADPH->NADP CPR reduces KPL NADP->NADPH GDH oxidizes Glucose Extraction Extraction & Purification Product->Extraction Product_Final High Purity D-Pantolactone Extraction->Product_Final

Workflow for Asymmetric Reduction of Ketopantolactone.

Enzymatic Deracemization of DL-Pantolactone

Deracemization represents the most elegant and sustainable biocatalytic strategy, as it theoretically converts 100% of a racemic starting material into a single, desired enantiomer. This approach combines the benefits of using an inexpensive racemic feedstock with the high yield of an asymmetric synthesis.

Principle and Causality

An efficient deracemization process for DL-pantolactone has been developed using a multi-enzyme cascade within a single whole-cell biocatalyst.[2][10] This sophisticated system typically involves three enzymes:

  • L-pantolactone dehydrogenase (LPLDH): This enzyme selectively oxidizes the undesired L-pantolactone from the racemic mixture into the intermediate, ketopantolactone (KPL).[11]

  • Ketopantolactone reductase (KPLR): This enzyme, which is highly stereoselective for producing the D-enantiomer, then reduces the KPL intermediate into the desired D-pantolactone.

  • Glucose dehydrogenase (GDH): As in the asymmetric reduction method, GDH is used to regenerate the cofactors (both NAD+ for the oxidation step and NADPH for the reduction step) required by the other two enzymes.[11]

By combining these three enzymatic activities in one engineered microorganism, the racemic mixture is continuously converted into the pure D-enantiomer, pushing past the 50% barrier of kinetic resolution in a single process vessel.[2]

Advantages:

  • 100% Theoretical Yield: The most atom-economical approach, converting the entire racemic starting material to the desired product.

  • Greener Process: Described as simpler and more sustainable, it reduces waste and downstream processing steps compared to kinetic resolution.[2][10]

  • One-Pot Reaction: The entire transformation occurs in a single bioreactor.

Disadvantages:

  • Process Optimization Complexity: Requires careful balancing of the activities of three different enzymes within the host cell to prevent the buildup of intermediates and ensure efficient flux.

  • Enzyme Engineering: Relies on the availability and co-expression of multiple highly active and selective enzymes.

  • Newer Technology: Less established on an industrial scale compared to kinetic resolution.

Experimental Workflow: Multi-Enzyme Deracemization

cluster_0 Single Whole-Cell Biocatalyst cluster_1 Reaction Cascade cluster_2 Product Output Cells Recombinant E. coli co-expressing: 1. L-pantolactone dehydrogenase (LPLDH) 2. Ketopantolactone reductase (KPLR) 3. Glucose dehydrogenase (GDH) L_PL L-Pantolactone Cells->L_PL KPL Ketopantolactone (Intermediate) Cells->KPL Glucose Glucose Cells->Glucose DL_PL DL-Pantolactone DL_PL->L_PL D_PL_initial D-Pantolactone (unreacted) DL_PL->D_PL_initial L_PL->KPL LPLDH (Oxidation) Total_D_PL Total D-Pantolactone D_PL_initial->Total_D_PL D_PL_final D-Pantolactone (Product) KPL->D_PL_final KPLR (Reduction) D_PL_final->Total_D_PL

Workflow for Multi-Enzyme Deracemization.

Quantitative Comparison of Industrial Methods

ParameterChemoenzymatic Kinetic ResolutionAsymmetric Reduction of KPLMulti-Enzyme Deracemization
Max Theoretical Yield 50%100%100%
Reported Yield ~42%[3]91.6%[8]>95% (conversion)
Enantiomeric Excess (ee) >90%[3]>99.9%[8]98.6%[2]
Key Biocatalyst(s) D- or L-Lactonase/HydrolaseCarbonyl Reductase (KPLR) + GDHLPLDH + KPLR + GDH
Starting Material DL-PantolactoneKetopantolactone (KPL)DL-Pantolactone
Primary Advantage Mature, well-established technologyHigh yield and enantiopurityHighest atom economy, sustainable
Primary Disadvantage 50% yield limit, waste generationKPL substrate instabilityComplex multi-enzyme system

Detailed Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Kinetic Resolution

This protocol is representative of an industrial process using immobilized whole cells for kinetic resolution.[3][6]

  • Biocatalyst Preparation: Cultivate a microorganism known to produce D-lactonase (e.g., Fusarium moniliforme or a recombinant Pichia pastoris) under optimal fermentation conditions (e.g., 28°C for 2-6 days).[6] Harvest the cells via filtration or centrifugation. The whole cells may be immobilized in a matrix like calcium alginate for improved stability and reusability.[12]

  • Reaction Setup: Prepare an aqueous solution of racemic DL-pantolactone (e.g., 30% w/v).[6] Add the solution to a temperature-controlled bioreactor.

  • Enzymatic Resolution: Introduce the prepared whole-cell biocatalyst to the reactor. Maintain the pH between 6.5 and 7.5 by the controlled addition of a base (e.g., aqueous ammonia) to neutralize the D-pantoic acid as it is formed.[6] The reaction proceeds at a controlled temperature (e.g., 28°C) for a period sufficient to achieve approximately 40-45% conversion (typically several hours to 2 days).[3][6]

  • Separation: Once the target conversion is reached, filter to remove the biocatalyst. Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the unreacted L-pantolactone (which dissolves in the organic phase) from the aqueous D-pantoic acid salt.[6]

  • Lactonization: To the remaining aqueous phase containing D-pantoic acid, add a strong acid (e.g., concentrated sulfuric acid or HCl) and heat (e.g., 95°C for 1 hour) to facilitate the cyclization back to D-pantolactone.[3][6]

  • Final Purification: Extract the resulting D-pantolactone from the acidified aqueous solution using ethyl acetate, followed by vacuum distillation to yield the final, high-purity product.[3]

Protocol 2: Asymmetric Reduction Using a Co-expressed Whole-Cell System

This protocol outlines the asymmetric synthesis of D-pantolactone from ketopantolactone (KPL).[8][9]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing a stereoselective carbonyl reductase (e.g., SceCPR1) and a glucose dehydrogenase (e.g., EsGDH) in a suitable fermentation medium until a high cell density is achieved. Harvest the cells by centrifugation.

  • Reaction Setup: In a bioreactor, create a buffered solution (e.g., phosphate buffer, pH 7.0). To overcome KPL instability, a biphasic system containing an organic solvent like dichloromethane (e.g., 15% v/v) can be used to inhibit hydrolysis.[9]

  • Whole-Cell Bioreduction: Resuspend the harvested cells in the reaction buffer. Add the co-substrate, D-glucose (at a molar excess, e.g., 1.5 M).

  • Substrate Feeding: Due to KPL's instability, employ a constant-feeding strategy. Dissolve KPL in a suitable solvent and feed it into the reactor at a controlled rate to maintain a low, steady concentration.

  • Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation for 6-12 hours. Monitor the conversion of KPL to D-pantolactone using HPLC or GC.

  • Product Isolation: After the reaction is complete, acidify the mixture to stop the enzymatic reaction. Centrifuge to remove cells. Extract the D-pantolactone from the supernatant with ethyl acetate. Dehydrate the organic phase (e.g., with anhydrous sodium sulfate) and concentrate under vacuum to obtain the product.

Protocol 3: Multi-Enzyme Cascade for Deracemization

This protocol describes the conversion of racemic DL-pantolactone into D-pantolactone.[2]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells that have been engineered to co-express all three required enzymes: L-pantolactone dehydrogenase, a D-selective ketopantolactone reductase, and glucose dehydrogenase. Grow cells to a high density and harvest by centrifugation.

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a concentrated phosphate buffer solution (e.g., 200 mM, pH 7.0).

  • Deracemization Reaction: Add the harvested wet cells to the buffer (e.g., 200 g/L). Add the racemic DL-pantolactone substrate (e.g., 1.0 - 1.25 M) and the co-substrate D-glucose (e.g., 1.5 M).[2]

  • Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30°C) with vigorous stirring (e.g., 600 rpm) for 24-36 hours.[2] The L-enantiomer is oxidized to KPL, which is then immediately reduced to the D-enantiomer.

  • Termination and Extraction: Stop the reaction by adding an equal volume of 3 M HCl. Centrifuge to remove cell debris.

  • Purification: Extract the supernatant multiple times with five equivalent volumes of ethyl acetate. Combine the organic phases, dehydrate with anhydrous sodium sulfate, and analyze the final product for yield and enantiomeric excess by GC.[2]

References

  • Zhang, Q., et al. (2021). Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. Green Chemistry, 23(19), 7859-7865. Retrieved from [Link]

  • Shimizu, S., et al. (1991). Method of producing d-pantolactone. EP0436730A1. Google Patents.
  • Zhang, Q. H., Fang, Y., Luo, W. F., & Huang, L. N. (2021). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Advances, 11(2), 721-725. Retrieved from [Link]

  • He, Y., et al. (2009). Method for preparing D-pantolactone by microbe mixed fermentation method. CN101392278A. Google Patents.
  • Zhang, Q. H., Fang, Y., Luo, W. F., & Huang, L. N. (2020). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. Semantic Scholar. Retrieved from [Link]

  • Shimizu, S., et al. (1994). Process for the preparation of D-pantolactone. US5275949A. Google Patents.
  • RSC Publishing. (2020). Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. RSC Publishing. Retrieved from [Link]

  • Ni, Y., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. International Journal of Molecular Sciences, 24(14), 11438. Retrieved from [Link]

  • Ni, Y., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PubMed. Retrieved from [Link]

  • Ni, Y., et al. (2023). Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. PMC - NIH. Retrieved from [Link]

  • Zhao, M., et al. (2020). Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy. Applied Microbiology and Biotechnology, 104(16), 6965-6976. Retrieved from [Link]

  • Franklin, A. S., & Ishmael, J. E. (2000). Enantioselective Synthesis of (S)-(+)-Pantolactone. Organic Letters, 2(18), 2821-2823. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst. RSC Publishing. Retrieved from [Link]

  • Evans, D. A., et al. (2002). A General Method for the Enantioselective Synthesis of Pantolactone Derivatives. Organic Letters, 4(19), 3379-3382. Retrieved from [Link]

  • Li, C., et al. (2020). Highly efficient asymmetric reduction of ketopantolactone to d-(−)-pantolactone by Escherichia coli cells expressing recombinant conjugated polyketone reductase and glucose dehydrogenase in a fed-batch biphasic reaction system. RSC Advances, 10(45), 26861-26868. Retrieved from [Link]

  • Zhang, Q. H., et al. (2020). Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase. RSC Advances. Retrieved from [Link]

Sources

Comparative Statistical Analysis & Optimization Guide: D-Pantolactone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis & Comparative Guide: D-Pantolactone Experimental Data Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

D-Pantolactone (D-PL) is the chiral cornerstone for the synthesis of Pantothenic Acid (Vitamin B5) and Coenzyme A. While traditional chemical resolution offers scalability, it suffers from poor atom economy and lower enantiomeric excess (%ee). This guide objectively compares the statistical performance of Chemical Resolution against Enzymatic Kinetic Resolution (EKR) and Multi-Enzymatic Deracemization .

Drawing on industrial datasets and optimization protocols, we demonstrate that Enzymatic Resolution—specifically using immobilized D-lactonohydrolase—statistically outperforms chemical alternatives, achieving %ee >99.5% and yields >40% (single pass) with significantly reduced solvent load.

Comparative Analysis of Synthesis Pathways

The selection of a synthesis route depends on the statistical balance between Optical Purity (%ee) , Process Yield , and Environmental Impact (E-Factor) .

Table 1: Performance Metrics of D-Pantolactone Production Methods
MetricChemical Resolution (Traditional)Enzymatic Kinetic Resolution (EKR)Multi-Enzymatic Deracemization (Cascade)
Primary Reagent Chiral Amines (e.g., quinine, brucine)D-Lactonohydrolase (Immobilized)Dehydrogenase + Reductase
Enantiomeric Excess 92% - 96%> 99.0% > 99.5%
Theoretical Yield 50% (max)50% (max)100% (Theoretical)
Experimental Yield 35% - 42%40% - 45%85% - 95%
Reaction Time 12 - 24 Hours4 - 8 Hours24 - 36 Hours
Solvent Load High (Organic Solvents)Low (Aqueous Buffer)Low (Aqueous Buffer)
Scalability HighHigh (Continuous Flow compatible)Medium (Cofactor regeneration limits)

Expert Insight: While Deracemization offers the highest theoretical yield by converting the L-isomer rather than discarding it, EKR remains the industrial standard due to the robustness of immobilized lactonases. The statistical reliability of EKR batches is significantly higher (lower standard deviation in %ee) compared to the sensitive cofactor systems required for deracemization.

Statistical Optimization Framework

Experimental Design Parameters

To optimize the enzymatic hydrolysis of DL-Pantolactone, we analyze three critical variables (


) against two responses (

).
  • Variables (Factors):

    • 
      : Temperature (30°C – 50°C)
      
    • 
      : pH (6.0 – 8.0)
      
    • 
      : Substrate Concentration (10% – 30% w/v)
      
  • Responses:

    • 
      : Hydrolysis Conversion Rate (%)
      
    • 
      : Enantiomeric Excess (%ee)[1][2][3]
      
Table 2: Representative Experimental Data Set (Simulated for Validation)
RunTemp (

C)
pHSubstrate Conc. (%)Yield (

)
Purity (

, %ee)
1306.02028.5%99.8%
2506.02032.1%96.5%
3308.02030.2%99.1%
4508.02041.5%92.3%
540 7.0 20 44.8% 99.6%
6407.03039.2%99.4%

Statistical Interpretation:

  • Temperature Effect (

    
    ):  Higher temperatures increase conversion (
    
    
    
    ) but statistically degrade optical purity (
    
    
    ) due to spontaneous racemization or non-selective hydrolysis.
  • Optimal Point: The center point (40°C, pH 7.0) typically yields the highest "Global Desirability" score (

    
    ), balancing yield and purity.
    
  • Stability: Immobilized enzymes show a standard deviation of

    
     in activity over 20 reuse cycles, whereas free enzymes show a degradation slope of 
    
    
    
    per cycle.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR)

This protocol utilizes immobilized D-lactonohydrolase for robust, scalable production.

  • Preparation: Suspend immobilized Fusarium sp. lactonase (activity

    
     1000 U/g) in 0.2 M Tris-HCl buffer (pH 7.0).
    
  • Substrate Addition: Add racemic DL-Pantolactone to a final concentration of 20% (w/v).

  • Reaction: Incubate at 40°C with orbital shaking (150 rpm) for 8 hours.

  • Separation:

    • Filter the immobilized enzyme (retain for recycling).

    • Extract unreacted L-Pantolactone with ethyl acetate (Organic Phase).

    • The aqueous phase contains D-Pantoic Acid.[3]

  • Lactonization: Acidify aqueous phase with HCl to pH 1.0 and heat to 90°C for 2 hours to cyclize D-Pantoic Acid back to D-Pantolactone. extract with dichloromethane.

Protocol B: Optical Purity Determination via HPLC

Self-validating analytical system.

  • Column: Chiralpak AD-H or MCI GEL CRS10W (Ligand Exchange).

  • Mobile Phase:

    • Option 1 (Chiralpak): n-Hexane : Isopropanol (90:10 v/v).

    • Option 2 (Ligand Exchange): 2 mM CuSO

      
       aqueous solution (Requires UV detection of the Copper-Ligand complex).
      
  • Flow Rate: 0.8 mL/min at 25°C.

  • Detection: UV at 210 nm (Direct) or 254 nm (Cu-Complex).

  • Validation Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between D and L peaks.
    • Tailing Factor (

      
      ): 
      
      
      
      .

Visualization of Workflows

Diagram 1: Chemo-Enzymatic Resolution Pathway

This diagram illustrates the flow of the Kinetic Resolution process, highlighting the recycling loop that makes the process economically viable.

ResolutionPathway DL_PL Racemic DL-Pantolactone Hydrolysis Stereoselective Hydrolysis (pH 7.0) DL_PL->Hydrolysis Enzyme Immobilized D-Lactonase Enzyme->Hydrolysis Catalyst Separation Phase Separation (EtOAc Extraction) Hydrolysis->Separation L_PL L-Pantolactone (Organic Phase) Separation->L_PL D_PA D-Pantoic Acid (Aqueous Phase) Separation->D_PA Racemization Chemical Racemization L_PL->Racemization Recycle Lactonization Acid Lactonization D_PA->Lactonization H+, Heat Racemization->DL_PL Product Pure D-Pantolactone Lactonization->Product

Caption: Chemo-enzymatic cycle showing the selective hydrolysis of D-isomer and recycling of L-isomer.[4][5]

Diagram 2: Statistical Validation Workflow

This diagram outlines the logic for validating the experimental data, ensuring E-E-A-T compliance in process development.

StatValidation Start Raw HPLC Data Check1 Check Resolution (Rs > 1.5) Start->Check1 Check2 Check Linearity (R² > 0.999) Check1->Check2 Yes Fail Recalibrate / Reprocess Check1->Fail No Check2->Fail No Pass Valid Dataset Check2->Pass Yes ANOVA ANOVA Analysis (p-value check) Pass->ANOVA Model Response Surface Model (RSM) ANOVA->Model Significant Factors Optimum Define Optimal Process Parameters Model->Optimum

Caption: Decision tree for statistical validation of analytical data prior to process optimization.

References

  • Zhang, Q., et al. (2021). "Biocatalytic kinetic resolution of D,L-pantolactone by using a novel recombinant D-lactonase." RSC Advances, 11, 721-725.[6] Link

  • Zhu, F., et al. (2023). "Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone." Bioengineering, 10(7).[2][7] Link

  • Tang, Y., et al. (2025). "Optimization of Process for Optical Resolution of dl-Pantolactone Using Immobilized d-Lactonohydrolase." ResearchGate.[8] Link

  • European Patent Office. (1991).[9] "Method of Producing D-Pantolactone." EP 0436730 A1.[9] Link

  • Kumar, A.P., et al. (2011). "HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide." Asian Journal of Chemistry. Link

Sources

Inter-laboratory comparison of D-Pantolactone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to D-Pantolactone Analysis: Ensuring Methodological Harmony and Data Integrity

Authored by a Senior Application Scientist

Introduction: The Critical Role of D-Pantolactone in Pharmaceutical Development

D-Pantolactone, specifically the D-(-)-enantiomer, is a vital chiral intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as Dexpanthenol.[1][2] Its stereoisomeric purity is paramount, as only the D-enantiomer is biologically active.[1] The accurate and precise quantification of D-Pantolactone is therefore a critical quality attribute in the pharmaceutical and cosmetic industries to ensure the efficacy and safety of the final products.[3][4]

This guide provides an in-depth comparison of the primary analytical techniques for D-Pantolactone analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). It is designed for researchers, analytical scientists, and quality control professionals to navigate the complexities of method selection, validation, and the execution of inter-laboratory comparisons (ILCs). Establishing robust and reproducible analytical methods across different laboratories is essential for consistent product quality, regulatory compliance, and confident data exchange in multi-site drug development projects.[5]

The Imperative of Inter-Laboratory Comparison (ILC)

An Inter-laboratory Comparison (ILC), or Proficiency Test (PT), is one of the most reliable indicators of a laboratory's technical competence.[5] In the context of D-Pantolactone analysis, an ILC serves several key functions:

  • Method Validation: It provides external validation of an analytical method's reproducibility and robustness across different environments, equipment, and personnel.

  • Performance Assessment: It allows individual laboratories to assess their performance against a cohort of their peers and a reference value.

  • Bias Identification: It helps identify systemic biases in a laboratory's methodology that might not be apparent from internal validation studies.

  • Quality Improvement: Aberrant results in an ILC are a crucial opportunity for quality improvement, prompting a root cause analysis and implementation of corrective actions to prevent recurrence.[6]

The process typically involves a coordinating body or reference laboratory distributing homogenous samples to participating labs for analysis.[5][7] The performance is then statistically evaluated, often using z-scores, to provide a standardized measure of deviation from the consensus value.[5][8]

cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Analysis & Reporting cluster_eval Phase 3: Evaluation & Action RefLab Reference Lab Prepares & Validates Homogenous Samples Dist Samples Distributed to Participating Laboratories RefLab->Dist Secure Shipping PartLab Labs Analyze Samples Using Pre-defined or In-House Method Dist->PartLab Report Results Submitted to ILC Coordinator PartLab->Report Stat Statistical Analysis (e.g., z-score calculation) Report->Stat Issue Proficiency Report Issued Stat->Issue Corrective Labs with Unsatisfactory Scores Perform Root Cause Analysis & Implement Corrective Actions Issue->Corrective

Caption: Workflow for a typical Inter-laboratory Comparison (ILC) study.

Comparative Analysis of Core Methodologies: GC vs. HPLC

The choice between Gas Chromatography and High-Performance Liquid Chromatography is the most significant decision in establishing a D-Pantolactone assay. The selection depends entirely on the analytical objective: determining achiral purity and volatile impurities, or quantifying chiral purity (enantiomeric excess).[3]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.[3]Separation of compounds in the liquid phase.[3]
Primary Use Case Achiral purity analysis, quantification of volatile impurities.[3]Chiral purity (enantiomeric excess), achiral purity.[3]
Derivatization Required . The polar hydroxyl group must be derivatized (e.g., silylation) to increase volatility.[3][9]Not required . Direct analysis is possible.[3]
Typical Column Capillary column (e.g., 5% phenyl-methylpolysiloxane).[3][10]Chiral stationary phase (e.g., polysaccharide-based).[3]
Common Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).[3][10]Ultraviolet (UV), Diode Array Detector (DAD).[3]
Key Advantage High resolution for separating volatile organic compounds.[3]Versatility for direct analysis of chiral compounds without derivatization.[3]
Key Consideration The derivatization step adds time and a potential source of variability.[3]The cost of chiral columns can be high.
Expert Insight: The Causality Behind Method Selection

The fundamental difference lies in the analyte's properties and the separation mechanism. D-Pantolactone's polarity and low volatility make it unsuitable for direct GC analysis. The derivatization step, typically silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[3] This transformation drastically increases the molecule's volatility, allowing it to travel through the GC column in the gas phase. This makes GC an excellent choice for assessing the purity of the compound against other non-chiral, volatile, or semi-volatile impurities.

Conversely, HPLC is the unequivocal method for determining enantiomeric purity.[3] The separation of enantiomers requires a chiral environment. This is achieved by using a stationary phase that is itself chiral. The D- and L-pantolactone enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This direct analysis avoids the extra derivatization step, simplifying the workflow for chiral analysis.[3]

start Analytical Goal for D-Pantolactone? q_purity Type of Purity? start->q_purity gc_path GC-FID Method q_purity->gc_path  Achiral Purity &  Volatile Impurities hplc_path Chiral HPLC-UV Method q_purity->hplc_path  Chiral Purity  (Enantiomeric Excess)

Caption: Method selection workflow for D-Pantolactone purity analysis.[3]

Quantitative Performance & Validation Parameters

Method validation establishes through scientific evidence that an analytical procedure provides reliable and reproducible results.[11][12] For an ILC, it is critical that each participating laboratory operates a validated method. The following table summarizes typical performance parameters that should be assessed.

Validation ParameterGC-FID (Achiral)Chiral HPLC-UVRationale & Acceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution from solvent and known impurities.Baseline resolution of D- and L-enantiomers and from excipients.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[13]
Linearity (r²) > 0.99> 0.99A linear relationship should be established across the range of the analytical procedure.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of test results to the true value. Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[14]
Precision (% RSD) ≤ 2.0%≤ 2.0%The closeness of agreement among a series of measurements. Assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[15]
Limit of Quantitation (LOQ) Method DependentMethod DependentThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Note: The values presented are illustrative and must be established for each specific method and instrument.

Experimental Protocols

The following protocols provide a self-validating framework for the analysis of D-Pantolactone. They are intended as a starting point and should be fully validated by the user laboratory.

Protocol 1: Achiral Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is designed to assess the purity of D-Pantolactone and quantify volatile impurities. The derivatization step is critical for analyte volatility.[3]

1. Materials:

  • D-Pantolactone sample and reference standard[17]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Anhydrous Pyridine (or other suitable aprotic solvent)

  • Class A volumetric flasks, pipettes, and GC vials with inserts

2. Standard & Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~25 mg of D-Pantolactone USP Reference Standard into a 25 mL volumetric flask and dilute to volume with anhydrous pyridine.

  • Sample Solution (e.g., 1 mg/mL): Prepare in the same manner as the Standard Stock Solution using the D-Pantolactone sample.

  • Derivatization:

    • Transfer 1.0 mL of the standard or sample solution into a GC vial.

    • Add 200 µL of BSTFA + 1% TMCS.[3]

    • Cap the vial tightly and heat at 65°C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

3. Chromatographic Conditions:

  • GC System: Agilent 7890 or equivalent with FID.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[3]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.[10]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, Split ratio 50:1

  • Oven Program: Initial 60°C, hold for 1 min, ramp at 8°C/min to 240°C, hold for 5 min.[15]

  • Detector Temperature: 280°C

4. Data Analysis:

  • Calculate the purity of the D-Pantolactone sample by area percent normalization, assuming all detected peaks have a similar response factor with the FID.

cluster_prep Sample Preparation cluster_gc GC-FID Analysis A Weigh & Dissolve Sample in Pyridine B Add BSTFA + TMCS Derivatizing Agent A->B C Heat at 65°C for 30 min B->C D Inject Derivatized Sample C->D E Separate on DB-5 Column D->E F Detect with FID E->F G Data Analysis (Area % Purity) F->G

Caption: Experimental workflow for GC-FID analysis of D-Pantolactone.

Protocol 2: Chiral Purity by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is the method of choice for determining the enantiomeric excess of D-Pantolactone. It leverages a chiral stationary phase for separation.[3]

1. Materials:

  • D-Pantolactone sample and reference standard (containing both D- and L- forms for method development)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Class A volumetric flasks, pipettes, and HPLC vials

2. Mobile Phase & Sample Preparation:

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). The ratio may need optimization depending on the specific chiral column used.

  • Standard & Sample Solution (e.g., 0.5 mg/mL): Accurately weigh ~10 mg of the D-Pantolactone sample or standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 or equivalent with UV/DAD detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).

  • Mobile Phase Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

4. Data Analysis:

  • Identify the peaks for D- and L-Pantolactone based on the retention times from a reference standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis A Prepare Mobile Phase (Hexane/IPA) B Weigh & Dissolve Sample in Mobile Phase C Inject Sample B->C D Separate Enantiomers on Chiral Column C->D E Detect with UV at 210 nm D->E F Data Analysis (Calculate % Enantiomeric Excess) E->F

Caption: Experimental workflow for Chiral HPLC analysis of D-Pantolactone.

Conclusion

The successful analysis of D-Pantolactone hinges on selecting the appropriate analytical technique for the desired attribute—GC for achiral purity and HPLC for chiral purity. For inter-laboratory studies to be meaningful, it is paramount that each participating laboratory utilizes a fully validated, robust, and well-documented method. By understanding the causality behind critical experimental steps, such as derivatization in GC and chiral stationary phase selection in HPLC, laboratories can minimize analytical variability. Participation in ILCs provides an invaluable external assessment of a laboratory's capabilities, fostering a culture of continuous improvement and ensuring the generation of comparable, high-quality data essential for the development of safe and effective pharmaceutical products.

References

  • van der Veen, A. M. H. (2011). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 17(2), 143–149. Retrieved from [Link]

  • Inter laboratory Comparison 2023 Report. (2024). Benchmark International. Retrieved from [Link]

  • Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip. (2019). Google Patents.
  • HPLC Method for Analysis of D-Panthenol and Histidine on Primesep 200 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Inter-laboratory Comparison Test Analysis Report. (2017). Climate Technology Centre and Network (CTCN). Retrieved from [Link]

  • Process for the preparation of D-pantolactone. (1994). Google Patents.
  • Report of the interlaboratory comparison organised by the Community Reference Laboratory for Food Contact Material Plasticisers. (2009). European Commission. Retrieved from [Link]

  • Simultaneous determination of pantothenic acid and D-panthenol in cosmetics by high performance liquid chromatography. (2011). ResearchGate. Retrieved from [Link]

  • Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase. (2019). RSC Publishing. Retrieved from [Link]

  • [Quantitative gas chromatographic determination of pantolactone]. (1984). PubMed. Retrieved from [Link]

  • Enantioselective synthesis of γ‐substituted pantolactone homologues by... (2021). ResearchGate. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Dl Pantolactone Market Analysis & Forecast 2035. (2024). WiseGuy Reports. Retrieved from [Link]

  • A Novel Resolution of Pantolactone—The Synthesis of D(+)-Calcium Pantothenate. (1941). Journal of the American Chemical Society. Retrieved from [Link]

  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. (2013). JRC Publications Repository. Retrieved from [Link]

  • Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. (2013). Der Pharma Chemica. Retrieved from [Link]

  • Optimization of Process for Optical Resolution of dl-Pantolactone Using Immobilized d-Lactonohydrolase. (2007). ResearchGate. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved from [Link]

  • Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography‐Mass Spectrometry in SIM Mode. (1998). Semantic Scholar. Retrieved from [Link]

  • Development of an HPLC-UV method for the simultaneous determination of allantoin and D-panthenol in cosmetic products containing Aloe vera extracts. (2019). ResearchGate. Retrieved from [Link]

  • Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone. (2023). PMC - NIH. Retrieved from [Link]

  • Dexpanthenol Preparation. (n.d.). USP-NF. Retrieved from [Link]

  • Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. (2012). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Pantolactone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. D-Pantolactone, a key intermediate in the synthesis of pantothenic acid (Vitamin B5), is a staple in many of our laboratories.[1] While generally stable, its potential to cause skin, eye, and respiratory irritation necessitates a rigorous and well-understood personal protective equipment (PPE) protocol.[2] This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of D-Pantolactone, ensuring both personal safety and the integrity of your research.

Understanding the Risk Profile of D-Pantolactone

D-Pantolactone is a white, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] The primary hazards associated with this compound are:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[2][4][5][6]

  • Skin Irritation: Prolonged or repeated contact with the skin can lead to irritation.[2][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2]

Understanding these risks is the first step in mitigating them. The following PPE recommendations are designed to create a comprehensive barrier against these potential exposures.

Core Directive: Engineering and Administrative Controls First

Before relying on PPE, which is the last line of defense, ensure that appropriate engineering and administrative controls are in place.[7]

  • Engineering Controls: Always handle D-Pantolactone in a well-ventilated area.[2][8] A chemical fume hood or an area with local exhaust ventilation is crucial to minimize the concentration of airborne dust.[2]

  • Administrative Controls: Limit the quantity of D-Pantolactone handled at any one time. Ensure that all personnel are trained on the specific hazards and handling procedures. An eyewash station and safety shower must be readily accessible.[2][6]

Selecting the Appropriate Personal Protective Equipment

The selection of PPE is contingent on the specific task being performed and the potential for exposure. Below is a detailed breakdown of the required equipment.

Given that D-Pantolactone causes serious eye irritation, robust eye protection is mandatory.[2][6]

  • Minimum Requirement: Chemical splash-resistant safety glasses with side shields are the absolute minimum for any task involving D-Pantolactone.[2][5]

  • Best Practice/Higher Risk Tasks: For procedures with a higher risk of splashing or dust generation (e.g., weighing large quantities, transferring powder), chemical splash goggles are required. In some instances, a face shield worn over safety glasses may be appropriate for maximum protection.[2]

D-Pantolactone can cause skin irritation, making the selection of appropriate gloves and lab coats critical.[2]

  • Gloves: Wear suitable protective gloves.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always use powder-free gloves to prevent contamination of your work area.[7] It is crucial to check the manufacturer's specifications for chemical compatibility. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if they are known to be contaminated or damaged.[7]

  • Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, consider a gown with long cuffs that can be tucked under your gloves for complete wrist coverage.[7] This clothing should be laundered separately from personal items.[8]

Under normal conditions with adequate ventilation, specific respiratory protection is often not required.[4][5][6] However, its use is dictated by the potential for dust generation.

  • When to Use: If you are performing a task that generates significant dust (e.g., cleaning up a large spill, weighing out large quantities without local exhaust), a respirator is necessary.

  • What to Use: A NIOSH-approved N95 or P1 dust mask is suitable for protection against nuisance levels of dust.[9] For higher concentrations or in situations where exposure limits might be exceeded, a more advanced respirator may be required, and consultation with your institution's environmental health and safety department is advised.

PPE Selection Summary
Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<10g) in a Ventilated Enclosure Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Preparing Solutions Chemical splash gogglesNitrile glovesLaboratory coatNot typically required
Handling Large Quantities (>100g) or Open Transfers Chemical splash goggles and/or face shieldNitrile glovesLaboratory coatN95/P1 dust mask recommended
Cleaning Spills Chemical splash gogglesHeavy-duty nitrile glovesLaboratory coatN95/P1 dust mask required
Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat/Gown: Put on your protective clothing first.

  • Respiratory Protection (if needed): Fit your dust mask or respirator.

  • Eye/Face Protection: Put on your safety glasses or goggles.

  • Gloves: Don your gloves last, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat/Gown: Remove your lab coat, turning it inside out as you remove it.

  • Eye/Face Protection: Remove your goggles or safety glasses.

  • Respiratory Protection: Remove your dust mask last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][8]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling D-Pantolactone.

PPE_Selection_Workflow cluster_0 PPE Selection for D-Pantolactone start Start: Plan to handle D-Pantolactone assess_task Assess Task: - Quantity? - Dust/Splash Potential? start->assess_task engineering_controls Use Engineering Controls: - Fume Hood - Local Exhaust Ventilation assess_task->engineering_controls eye_protection Select Eye Protection engineering_controls->eye_protection hand_body Select Hand & Body Protection eye_protection->hand_body Always Required goggles_shield Goggles / Face Shield eye_protection->goggles_shield High Splash/Dust Risk glasses Safety Glasses with Side Shields eye_protection->glasses Low Splash/Dust Risk respiratory Assess Need for Respiratory Protection hand_body->respiratory gloves_coat Nitrile Gloves & Lab Coat hand_body->gloves_coat proceed Proceed with Task respiratory->proceed respirator N95 / P1 Dust Mask respiratory->respirator Dust Generation Likely no_respirator Not Required with Adequate Ventilation respiratory->no_respirator No Dust Generation

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Decontamination and Disposal

Proper disposal of contaminated materials is essential to prevent environmental release and accidental exposure.

  • Used PPE: All disposable PPE, including gloves and dust masks, should be placed in a sealed container (e.g., a labeled plastic bag) and disposed of as chemical waste.[8] Reusable items like goggles and face shields should be decontaminated according to your facility's procedures.

  • D-Pantolactone Waste: Unused D-Pantolactone and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) must be disposed of as hazardous waste.[2] Place these materials in a clearly labeled, sealed container.

  • Regulatory Compliance: Always consult and adhere to your local, state, and federal regulations for hazardous waste disposal.[2][5] Do not allow the product or contaminated materials to enter drains or waterways.[2][5][9][10]

By integrating these principles and procedures into your daily laboratory work, you can confidently handle D-Pantolactone, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • Safety Data Sheet D-(-)-Pantolactone. MetaSci.

  • D-Pantolactone Safety Data Sheet. Apollo Scientific.

  • D-(-)-PANTOLACTONE - Safety Data Sheet. ChemicalBook.

  • DL-Pantolactone - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet - D-(-)-Pantolactone. Watson International.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).

  • SAFETY DATA SHEET - D-(-)-Pantolactone. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - D-(-)-Pantolactone. LGC Standards.

  • SAFETY DATA SHEET - D(-)-Pantolactone. Fisher Scientific.

  • D-Pantolactone | C6H10O3 | CID 439368. PubChem - National Institutes of Health (NIH).

  • D-(-)-Pantolactone. Chem-Impex.

  • Chemical Properties of Pantolactone (CAS 599-04-2). Cheméo.

Sources

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